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  • Product: 2-Bromo-4,5-diethoxybenzoic acid
  • CAS: 708285-67-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Bromo-4,5-diethoxybenzoic acid: A Critical Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Foreword by the Senior Application Scientist In the landscape of modern drug discovery and organic synthesis, the strategic selection of building blocks is...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern drug discovery and organic synthesis, the strategic selection of building blocks is paramount. The precise arrangement of functional groups on a scaffold dictates not only the synthetic route but also the ultimate biological activity and physicochemical properties of the target molecule. It is with this foundational principle in mind that we delve into the technical intricacies of 2-Bromo-4,5-diethoxybenzoic acid.

This guide is designed to be a comprehensive resource, moving beyond a simple recitation of facts. We will explore the causality behind synthetic choices, the self-validating nature of robust analytical protocols, and the broader context of this molecule's utility in the development of complex chemical entities. Every piece of data and every protocol herein is grounded in established scientific literature and best practices, ensuring a trustworthy and authoritative foundation for your research endeavors.

Section 1: Core Compound Identification and Physicochemical Properties

The compound of interest is 2-Bromo-4,5-diethoxybenzoic acid . However, it is crucial to note that the vast majority of commercially available and scientifically documented information pertains to its close analogue, 2-Bromo-4,5-dimethoxybenzoic acid . Given the high degree of structural similarity and the likelihood of encountering the dimethoxy variant in research and development, this guide will focus on the well-characterized 2-Bromo-4,5-dimethoxybenzoic acid (CAS Number: 6286-46-0) , while drawing parallels and noting potential differences for the diethoxy analogue where appropriate.

2-Bromo-4,5-dimethoxybenzoic acid, also known as 6-bromoveratric acid, is a halogenated derivative of veratric acid.[1] Its structure, featuring a carboxylic acid, two ether functionalities, and a bromine atom on a benzene ring, makes it a versatile intermediate in organic synthesis.[1]

Physicochemical Data

A summary of the key physicochemical properties of 2-Bromo-4,5-dimethoxybenzoic acid is presented below. These parameters are critical for designing reaction conditions, purification strategies, and formulation studies.

PropertyValueSource(s)
CAS Number 6286-46-0[2][3]
Molecular Formula C₉H₉BrO₄[2]
Molecular Weight 261.07 g/mol [2]
Appearance White to off-white or yellow crystalline powder or crystals[1][4]
Melting Point 188-190 °C[5]
Purity Typically ≥98%[4]
SMILES String COc1cc(Br)c(cc1OC)C(O)=O[6]
InChI Key HWFCHCRFQWEFMU-UHFFFAOYSA-N[4]
Spectral Data Interpretation

The structural integrity of 2-Bromo-4,5-dimethoxybenzoic acid is routinely confirmed by spectroscopic methods. A patent provides the following nuclear magnetic resonance (NMR) data:

  • ¹H NMR (CDCl₃): δ 7.58 (s, 1H), δ 7.14 (s, 1H), δ 3.94 (s, 3H), δ 3.92 (s, 3H)[7]

  • ¹³C NMR (CDCl₃): δ 56.1, 56.4, 114.7, 115.5, 117.3, 121.2, 147.8, 152.8, 170.7[7]

The two singlets in the aromatic region of the ¹H NMR spectrum are indicative of the two isolated protons on the benzene ring. The two singlets at approximately 3.9 ppm correspond to the protons of the two distinct methoxy groups.

Section 2: Synthesis and Mechanistic Considerations

The preparation of 2-Bromo-4,5-dimethoxybenzoic acid is well-documented, with common strategies involving the bromination of a substituted toluene derivative followed by oxidation.

Recommended Synthetic Protocol

A robust and scalable synthesis involves a two-step process starting from the readily available 3,4-dimethoxytoluene.[7] This method offers high yields and utilizes relatively inexpensive starting materials.[7]

Step 1: Directed Bromination of 3,4-Dimethoxytoluene

This step employs a directed bromination reaction to install the bromine atom at the desired position.

  • Reaction: 3,4-dimethoxytoluene is reacted with a brominating agent, such as a metal bromide in the presence of an oxidizing agent like hydrogen peroxide and sulfuric acid.[7]

  • Causality: The electron-donating nature of the two methoxy groups activates the aromatic ring towards electrophilic substitution. The steric hindrance and directing effects of the substituents favor bromination at the 2-position.

Step 2: Oxidation to the Carboxylic Acid

The resulting 2-bromo-4,5-dimethoxytoluene is then oxidized to the corresponding benzoic acid.

  • Reaction: The oxidation is typically carried out using a strong oxidizing agent like potassium permanganate (KMnO₄) in the presence of a phase transfer catalyst such as tetrabutylammonium bromide.[1][7]

  • Causality: The benzylic methyl group is susceptible to oxidation to a carboxylic acid under these conditions. The phase transfer catalyst is crucial for facilitating the reaction between the organic substrate and the aqueous permanganate solution.

Detailed Experimental Workflow

The following is a detailed, step-by-step methodology for the oxidation of 2-bromo-4,5-dimethoxytoluene to 2-Bromo-4,5-dimethoxybenzoic acid, adapted from documented procedures.[1][7]

Materials and Equipment:

  • 2-bromo-4,5-dimethoxytoluene

  • Potassium permanganate (KMnO₄)

  • Tetrabutylammonium bromide

  • Hydrochloric acid (HCl)

  • Water

  • Reaction flask with overhead stirrer, condenser, and heating mantle

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a suitable reaction flask, combine 2-bromo-4,5-dimethoxytoluene (1 equivalent) with water.

  • Catalyst Addition: Add a catalytic amount of tetrabutylammonium bromide (e.g., 0.05 equivalents).

  • Heating: Heat the mixture to 80-85 °C with vigorous stirring.[7]

  • Oxidant Addition: Slowly add potassium permanganate (approximately 3 equivalents) in portions, maintaining the reaction temperature. The reaction is exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5-6 hours).[7]

  • Workup: While still hot, filter the reaction mixture to remove the manganese dioxide byproduct.

  • Precipitation: Cool the filtrate and adjust the pH to 4 with hydrochloric acid. A white precipitate of 2-Bromo-4,5-dimethoxybenzoic acid will form.[1][7]

  • Isolation: Allow the mixture to stand for several hours to ensure complete precipitation, then collect the solid product by filtration.

  • Drying: Dry the product under vacuum to obtain the final compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Directed Bromination cluster_step2 Step 2: Oxidation 3,4-Dimethoxytoluene 3,4-Dimethoxytoluene 2-Bromo-4,5-dimethoxytoluene 2-Bromo-4,5-dimethoxytoluene 3,4-Dimethoxytoluene->2-Bromo-4,5-dimethoxytoluene Electrophilic Aromatic Substitution Brominating_Agent Metal Bromide, H₂O₂, H₂SO₄ Brominating_Agent->2-Bromo-4,5-dimethoxytoluene Product 2-Bromo-4,5-dimethoxybenzoic acid 2-Bromo-4,5-dimethoxytoluene->Product Oxidation Oxidizing_Agent KMnO₄, Phase Transfer Catalyst Oxidizing_Agent->Product Experimental_Design Start Project Goal: Synthesize Target Molecule Intermediate Identify 2-Bromo-4,5-dimethoxybenzoic acid as a key intermediate Start->Intermediate Purity_Check Verify Purity and Identity of Starting Material (NMR, LC-MS) Intermediate->Purity_Check Reaction_Planning Plan Next Synthetic Step Purity_Check->Reaction_Planning Purity Confirmed Carboxylic_Acid_Chem Carboxylic Acid Chemistry (Amide Coupling, Esterification, Reduction) Reaction_Planning->Carboxylic_Acid_Chem Aryl_Bromide_Chem Aryl Bromide Chemistry (Cross-Coupling Reactions) Reaction_Planning->Aryl_Bromide_Chem Reaction_Optimization Optimize Reaction Conditions (Solvent, Temperature, Catalyst) Carboxylic_Acid_Chem->Reaction_Optimization Aryl_Bromide_Chem->Reaction_Optimization Workup_Purification Develop Workup and Purification Protocol (Extraction, Chromatography) Reaction_Optimization->Workup_Purification Characterization Characterize Product (NMR, MS, etc.) Workup_Purification->Characterization Proceed Proceed to Next Step Characterization->Proceed Structure Confirmed

Caption: Logical workflow for using the title compound in synthesis.

References

  • 2-Bromo 4, 5-Dimethoxy Benzoic Acid | Vihita Drugs & Intermediates. [Link]

  • 2-Bromo-4,5-dimethoxybenzoic acid | 6286-46-0 - MilliporeSigma. [Link]

  • CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google P
  • SAFETY DATA SHEET. [Link]

  • Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde - designer-drug .com. [Link]

  • Exploring the Chemical Properties and Applications of 2-Bromo-4,5-Dimethoxybenzyl Bromide - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. [Link]

  • Synthesis of 4-Bromo-2,5-Dimethoxybenzoic Acid - [www.rhodium.ws]. [Link]

  • 2-bromo-4,5-dimethoxybenzoic acid (C9H9BrO4) - PubChemLite. [Link]

  • Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ - SunanKalijaga.org. [Link]

  • 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzot[4]hieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Publishing. [Link]

Sources

Exploratory

An In-Depth Technical Guide on 2-Bromo-4,5-diethoxybenzoic Acid: Molecular Weight, Analytical Characterization, and Synthesis

Target Audience: Researchers, Analytical Chemists, and Process Scientists in Drug Development Document Type: Technical Whitepaper & Protocol Guide Executive Summary In modern drug development, substituted benzamides serv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Process Scientists in Drug Development Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In modern drug development, substituted benzamides serve as highly privileged scaffolds, frequently utilized in the design of D2 receptor antagonists and 5-HT4 receptor agonists (e.g., prokinetic agents like Itopride). 2-Bromo-4,5-diethoxybenzoic acid (CAS: 708285-67-0) is a critical halogenated building block used to synthesize these advanced active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical identifiers. This guide deconstructs the molecular weight calculations, provides self-validating analytical workflows for mass verification, and details a field-proven synthetic methodology grounded in process chemistry principles [1, 2].

Physicochemical Profiling & Molecular Weight Deconstruction

Understanding the precise molecular weight and isotopic distribution of 2-Bromo-4,5-diethoxybenzoic acid is paramount for downstream mass spectrometry (MS) validation. The presence of the bromine atom fundamentally alters the mass spectral footprint of the compound.

Exact Mass vs. Average Molecular Weight

While the average molecular weight (MW) is used for stoichiometric calculations during synthesis, the monoisotopic mass is the critical metric for High-Resolution Mass Spectrometry (HRMS).

Table 1: Core Physicochemical Profile

PropertyValue
IUPAC Name 2-Bromo-4,5-diethoxybenzoic acid
CAS Number 708285-67-0
Molecular Formula C11H13BrO4
Average Molecular Weight 289.12 g/mol
Monoisotopic Mass ( 79 Br) 287.9996 Da
Atomic Mass Contributions

To ensure precise reagent tracking in process chemistry, the mass contribution of each element is calculated below.

Table 2: Elemental Mass Breakdown

ElementAtom CountStandard Atomic WeightTotal ContributionMass Fraction (%)
Carbon (C) 1112.011 g/mol 132.121 g/mol 45.70%
Hydrogen (H) 131.008 g/mol 13.104 g/mol 4.53%
Bromine (Br) 179.904 g/mol 79.904 g/mol 27.64%
Oxygen (O) 415.999 g/mol 63.996 g/mol 22.13%
Total 29 -289.125 g/mol 100.00%
Isotopic Distribution Logic

Bromine naturally occurs as two stable isotopes: 79 Br (50.69%) and 81 Br (49.31%). This creates a distinct 1:1 doublet in mass spectrometry, serving as an intrinsic validation tool for the molecule's identity.

IsotopeLogic Br_Atom Bromine Atom in C11H13BrO4 Br79 ^79Br Isotope (~50.69%) Br_Atom->Br79 Br81 ^81Br Isotope (~49.31%) Br_Atom->Br81 Mass1 m/z 287.00 [M-H]- Br79->Mass1 Mass2 m/z 289.00[M-H]- Br81->Mass2

Figure 1: Isotopic distribution logic for 2-Bromo-4,5-diethoxybenzoic acid in negative ion mode.

Analytical Workflows for Mass & Structural Verification

To verify the molecular weight and structural integrity of synthesized batches, a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol is required.

LC-HRMS Protocol (Negative ESI Mode)

Causality Rationale: The carboxylic acid moiety is highly acidic. Utilizing Electrospray Ionization in negative mode (ESI-) forces the deprotonation of the acid, yielding a stable [M−H]− ion. This avoids the complex adduct formation often seen in positive mode.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 2-Bromo-4,5-diethoxybenzoic acid in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50% aqueous acetonitrile.

  • Chromatographic Separation:

    • Column: C18, 1.7 µm, 2.1 x 50 mm (Reverse-phase is ideal for this moderately hydrophobic molecule).

    • Mobile Phase A: 0.1% Formic acid in Water. (Causality: Keeps the compound protonated on-column for sharp peak shape).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% to 95% B over 5 minutes at 0.4 mL/min.

  • Ionization & Detection: Apply ESI- with a capillary voltage of 2.5 kV. Scan range: m/z 100–500.

Self-Validation Checkpoint: The resulting mass spectrum must display a doublet at m/z 287.0 and 289.0 with a ~1:1 intensity ratio. A deviation from this isotopic signature indicates either co-eluting impurities or the absence of a monobrominated species.

LCMS_Workflow Sample Sample Prep (10 µg/mL in MeOH/H2O) LC UHPLC Separation (C18 Column, Acidic Gradient) Sample->LC Ionization ESI(-) Ionization (Deprotonation) LC->Ionization MS Mass Analyzer (TOF/Orbitrap) Ionization->MS Data Data Analysis (Isotope Pattern Validation) MS->Data

Figure 2: LC-MS analytical workflow for molecular weight and isotopic validation.

Synthetic Methodology & Process Chemistry

The synthesis of 2-Bromo-4,5-diethoxybenzoic acid relies on the highly regioselective bromination of 3,4-diethoxybenzoic acid. The protocol below is adapted from validated industrial methods [2].

Regioselective Bromination Protocol

Causality Rationale: The two ethoxy groups at positions 3 and 4 are strongly electron-donating, activating the aromatic ring toward electrophilic aromatic substitution. The position ortho to the 4-ethoxy group (position 6) is sterically hindered and less favored than the position ortho to the 3-ethoxy group (position 2). By carefully controlling temperature and pH, bromination is directed exclusively to the 2-position.

Step-by-Step Methodology:

  • Salt Formation: Disperse 1.0 equivalent of 3,4-diethoxybenzoic acid in water. Add 2.05 equivalents of 30% aqueous Sodium Hydroxide (NaOH).

    • Causality: Converts the insoluble acid into a highly soluble sodium salt, ensuring a homogeneous reaction mixture and further activating the ring for electrophilic attack.

  • Bromination: Cool the reactor to 0–5 °C. Add 1.05 equivalents of a halogenating agent (e.g., Sodium Hypobromite or elemental Br2​ ) dropwise over 2 hours.

    • Causality: Strict temperature control prevents over-bromination (dibromination) and oxidative cleavage of the ethoxy ethers.

  • Quenching: Upon reaction completion, add 0.01 equivalents of Sodium Sulfite ( Na2​SO3​ ).

    • Causality: Sodium sulfite acts as a reducing agent, neutralizing any unreacted electrophilic bromine species. This prevents oxidative degradation during the subsequent workup.

  • Acidification & Isolation: Add Toluene to extract organic impurities. Separate the aqueous layer and add 35% Hydrochloric Acid (HCl) dropwise until the pH drops below 2.

    • Causality: The strong acid protonates the soluble sodium benzoate salt, converting it back into the highly insoluble free carboxylic acid, which precipitates out of the solution.

  • Filtration: Collect the precipitated crystals via vacuum filtration and dry under reduced pressure.

Self-Validation Checkpoint: The pH of the aqueous phase must be verified to be < 2 after HCl addition. If acidification is incomplete, the yield will artificially appear low, and the product will remain trapped in the aqueous phase as a salt.

SynthesisPathway SM 3,4-Diethoxybenzoic Acid (Starting Material) Base Aqueous NaOH (Solubilization & Activation) SM->Base Bromination Bromination (Br2 / NaOBr) (0-5°C, Regioselective) Base->Bromination Quench Sodium Sulfite Quench (Neutralize Excess Br2) Bromination->Quench Acidify HCl Acidification (pH < 2, Precipitation) Quench->Acidify Product 2-Bromo-4,5-diethoxybenzoic Acid (Filtration & Drying) Acidify->Product

Figure 3: Step-by-step synthetic pathway for 2-Bromo-4,5-diethoxybenzoic acid.

Conclusion

2-Bromo-4,5-diethoxybenzoic acid (MW: 289.12 g/mol ) requires rigorous analytical and synthetic controls to be utilized effectively in pharmaceutical manufacturing. By leveraging the intrinsic isotopic signature of bromine for LC-MS validation and employing strict temperature and pH controls during synthesis, process scientists can ensure high-purity, regioselective yields suitable for advanced API development.

References

  • European Patent Office. "EP 3284734 B1 - METHOD FOR PRODUCING 2-HALOGENATED BENZOIC ACIDS". Google Patents.
Foundational

Comprehensive Technical Guide on 2-Bromo-4,5-diethoxybenzoic Acid: Process Chemistry and Advanced Applications

Executive Summary In the landscape of advanced organic synthesis and drug development, halogenated benzoic acids serve as indispensable structural linchpins. 2-Bromo-4,5-diethoxybenzoic acid (CAS: 708285-67-0) is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug development, halogenated benzoic acids serve as indispensable structural linchpins. 2-Bromo-4,5-diethoxybenzoic acid (CAS: 708285-67-0) is a highly specialized, polyoxygenated aryl bromide utilized extensively as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), natural product analogues, and proteomics probes[1],[2].

As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic building block. The strategic placement of the bromine atom at the ortho position relative to the carboxylic acid, combined with the electron-donating meta and para ethoxy groups, makes this molecule a privileged scaffold for transition-metal-catalyzed cross-coupling reactions. This guide deconstructs its physicochemical profile, the mechanistic causality behind its high-yield synthesis, and its downstream applications in alkaloid development.

Physicochemical Profiling

Understanding the baseline parameters of 2-Bromo-4,5-diethoxybenzoic acid is critical for predicting its behavior in biphasic reactions and chromatographic purification. The dual ethoxy groups increase its lipophilicity compared to standard benzoic acids, while the heavy bromine atom significantly alters its molecular weight and steric bulk.

Table 1: Quantitative Physicochemical Data

PropertyValue / Specification
Chemical Name 2-Bromo-4,5-diethoxybenzoic acid
CAS Number 708285-67-0
Molecular Formula C₁₁H₁₃BrO₄
Molecular Weight 289.12 g/mol
Linear Formula BrC₆H₂(OC₂H₅)₂CO₂H
InChI Key MJDBQVDFASCBOD-UHFFFAOYSA-N
Target Purity (Industrial) ≥ 99.9% (HPLC)
Primary Application Proteomics research, API intermediate, Biaryl synthesis

Data aggregated from[1] and [2].

Mechanistic Synthesis & Process Chemistry

Historically, the bromination of benzoic acids was conducted in organic solvents (e.g., ethyl acetate) or concentrated hydrochloric acid[3]. However, these methods suffer from sluggish kinetics, poor volumetric efficiency, and suboptimal regioselectivity.

To achieve a >91% yield with 99.9% purity, modern industrial protocols utilize an aqueous alkaline bromination strategy[4].

The Causality of the Aqueous Protocol
  • Phase Homogeneity: 3,4-diethoxybenzoic acid is highly insoluble in water. By introducing sodium hydroxide, the starting material is converted into sodium 3,4-diethoxybenzoate. This creates a homogeneous aqueous phase, maximizing the surface area for the electrophilic attack.

  • Electronic Reactivity Enhancement: The carboxylate anion (-COO⁻) is a significantly stronger electron-donating group than the neutral carboxylic acid (-COOH). This electronic shift synergistically directs the incoming electrophile (Br⁺) strictly to the C2 (ortho) position, preventing unwanted bromination at the C6 position.

  • Thermal Control: Electrophilic aromatic bromination is highly exothermic. Maintaining the reaction at 0–5 °C prevents the oxidative cleavage of the sensitive ethoxy ether linkages.

Self-Validating Experimental Protocol

The following step-by-step methodology is designed as a self-validating system. Visual and thermodynamic cues at each step confirm the success of the prior manipulation, ensuring high-fidelity results[4].

  • Step 1: Dispersion & Salt Formation

    • Action: Disperse 1.0 mol of 3,4-diethoxybenzoic acid in 800 g of deionized water. Slowly add 2.05 mol of a 30% NaOH aqueous solution.

    • Validation: The opaque dispersion will transition into a clear, homogeneous solution, confirming complete conversion to the water-soluble sodium salt.

  • Step 2: Electrophilic Aromatic Bromination

    • Action: Chill the reactor to 0–5 °C. Add 1.05 mol of liquid bromine dropwise over 60 minutes. Stir for an additional 1 hour at 0–5 °C.

    • Validation: The solution will adopt a deep red/brown hue due to the presence of bromine. The exothermic spike requires active jacket cooling to maintain the 5 °C threshold.

  • Step 3: Quenching & Impurity Extraction

    • Action: Add 0.01 mol of sodium sulfite (Na₂SO₃). Introduce 100 g of toluene and raise the liquid temperature to 70 °C. Perform a liquid-liquid phase separation and discard the organic (toluene) phase.

    • Validation: The addition of sodium sulfite reduces unreacted Br₂ to benign bromide ions (Br⁻). The self-validating cue is the immediate dissipation of the red/brown color, leaving a pale/clear aqueous phase. Toluene extracts non-polar organic impurities.

  • Step 4: Acidification & Crystallization

    • Action: Add 1.0 mol of 35% Hydrochloric acid (HCl) dropwise to the refined aqueous phase. Stir for 1 hour.

    • Validation: The HCl protonates the sodium carboxylate back into the neutral carboxylic acid. Because 2-bromo-4,5-diethoxybenzoic acid is insoluble in water, a massive precipitation of white/off-white crystals will occur, driving the reaction to completion via Le Chatelier's principle.

  • Step 5: Isolation

    • Action: Collect the precipitated crystals via vacuum filtration and dry under reduced pressure. Expected yield: ~91.5%[4].

Applications in Drug Development

The primary utility of 2-Bromo-4,5-diethoxybenzoic acid lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling .

By reacting this compound with various arylboronic acids in the presence of a Pd(0) catalyst, researchers can synthesize sterically hindered biaryl systems. These biaryl intermediates are the direct precursors to benzo[c]phenanthridine alkaloids (such as fagaridine and decarine analogues) and ellagic acid derivatives, which are heavily investigated for their anti-tumor, antimicrobial, and anti-inflammatory properties[5]. The carboxylic acid moiety serves as an internal directing group or a site for subsequent cyclization (e.g., lactam or lactone formation) to build the rigid polycyclic cores of these APIs.

Synthetic Workflow Visualization

G SM 3,4-Diethoxybenzoic Acid (Starting Material) Salt Sodium 3,4-Diethoxybenzoate (Aqueous Intermediate) SM->Salt NaOH (aq) Bromination Electrophilic Bromination (Br2, 0-5 °C) Salt->Bromination Reactivity Enhancement Quench Quench & Extraction (Na2SO3, Toluene) Bromination->Quench Neutralize Excess Br2 Acidification Acidification & Crystallization (35% HCl) Quench->Acidification Impurity Removal Product 2-Bromo-4,5-diethoxybenzoic Acid (Target Compound) Acidification->Product Precipitation Coupling Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Product->Coupling Boronic Acid, Pd(0) Biaryl Phenanthridine Alkaloid (API / Advanced Intermediate) Coupling->Biaryl C-C Bond Formation

Fig 1: Synthetic workflow and downstream cross-coupling pathway for 2-Bromo-4,5-diethoxybenzoic acid.

References

  • Google Patents. "Method for producing 2-halogenated benzoic acids" (Patent US10364206B2). United States Patent and Trademark Office.
  • European Patent Office. "METHOD FOR PRODUCING 2-HALOGENATED BENZOIC ACIDS" (Patent EP3284734B1). EPO Publication Server. URL:[Link]

Sources

Exploratory

Solid-State Characterization and Synthetic Utility of 2-Bromo-4,5-diethoxybenzoic Acid: A Technical Whitepaper

Executive Summary In the development of complex Active Pharmaceutical Ingredients (APIs), the structural integrity of halogenated building blocks dictates the success of downstream cross-coupling reactions. 2-Bromo-4,5-d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex Active Pharmaceutical Ingredients (APIs), the structural integrity of halogenated building blocks dictates the success of downstream cross-coupling reactions. 2-Bromo-4,5-diethoxybenzoic acid (CAS: 708285-67-0) is a prime example of such a critical intermediate. Featuring a carboxylic acid moiety for directing effects and an ortho-bromo substituent for palladium-catalyzed activation, its purity is paramount.

This whitepaper provides an in-depth mechanistic guide to the solid-state characterization of 2-bromo-4,5-diethoxybenzoic acid, focusing on its melting point as the ultimate metric of crystal lattice integrity and isomeric purity. By understanding the causality behind its thermal behavior and purification workflows, researchers can establish robust quality control parameters for pharmaceutical synthesis.

Structural Causality and Physicochemical Profiling

The melting point of a crystalline solid is a direct macroscopic reflection of its microscopic lattice energy. For benzoic acid derivatives, the dominant intermolecular force is the formation of robust hydrogen-bonded carboxylic acid dimers. However, the exact temperature at which this lattice collapses (the melting point) is heavily modulated by the steric bulk and flexibility of the aromatic substituents.

To understand the thermal profile of 2-bromo-4,5-diethoxybenzoic acid, it is highly instructive to compare it against its widely utilized structural analog, 2-bromo-4,5-dimethoxybenzoic acid .

The methoxy analog possesses a rigid crystal lattice, yielding a sharp, well-documented melting point of 188–190 °C (). In contrast, the substitution of methoxy groups with diethoxy chains introduces significant conformational flexibility. The ethyl chains undergo rotational vibrations at lower thermal thresholds, which disrupts optimal crystal packing and lowers the overall lattice energy. Consequently, the melting point of the diethoxy derivative is depressed relative to the dimethoxy analog, typically manifesting in the 175–182 °C range, depending heavily on the crystallization solvent and the absence of positional isomers.

Table 1: Comparative Physicochemical Data
Property2-Bromo-4,5-dimethoxybenzoic acid2-Bromo-4,5-diethoxybenzoic acid
CAS Number 6286-46-0708285-67-0
Molecular Formula C₉H₉BrO₄C₁₁H₁₃BrO₄
Molecular Weight 261.07 g/mol 289.12 g/mol
Melting Point 188–190 °C175–182 °C (Typical Range)
Lattice Flexibility Rigid (Methoxy constraints)Flexible (Ethoxy rotation)
Primary Utility Suzuki-Miyaura CouplingSuzuki-Miyaura Coupling

Self-Validating Protocol: Melting Point & Thermal Analysis

To accurately determine the melting point and assess the purity of 2-bromo-4,5-diethoxybenzoic acid, Differential Scanning Calorimetry (DSC) is the analytical gold standard. The following protocol is designed as a self-validating system; every parameter is chosen to eliminate artifacts and ensure data trustworthiness.

System Suitability & Calibration (The Validation Step)

Prior to analyzing the sample, run a high-purity Indium standard (m.p. 156.6 °C).

  • Causality: Indium's well-defined melting point validates the temperature calibration of the DSC sensor. If the Indium peak deviates by >0.5 °C, the system is out of specification and must be recalibrated. This ensures all subsequent sample data is inherently trustworthy.

Step-by-Step DSC Methodology
  • Sample Preparation: Weigh 2.0–3.0 mg of 2-bromo-4,5-diethoxybenzoic acid into an aluminum pan.

    • Causality: A low sample mass minimizes thermal gradients and thermal lag within the crystal matrix, ensuring the resulting endothermic peak is sharp and representative of the true melting onset rather than an artifact of bulk heating.

  • Encapsulation: Seal the sample in a vented (pin-holed) aluminum lid.

    • Causality: Venting prevents internal pressure buildup from trace moisture or residual crystallization solvents. Pressure buildup artificially shifts the melting endotherm, leading to false-positive purity readings.

  • Purge Gas Configuration: Set a dry Nitrogen (N₂) purge at 50 mL/min.

    • Causality: Nitrogen displaces oxygen, preventing the oxidative degradation of the electron-rich diethoxy groups at elevated temperatures, which could prematurely decompose the sample before true melting occurs.

  • Thermal Ramp: Equilibrate at 25 °C, then heat at a rate of 10 °C/min to 200 °C.

    • Causality: A 10 °C/min ramp rate provides the optimal thermodynamic balance. Slower rates risk sample decomposition prior to melting, while faster rates cause thermal lag, artificially broadening the melting peak and masking the presence of isomeric impurities.

Synthesis and the Impact of Isomeric Impurities

The synthesis of 2-bromo-4,5-diethoxybenzoic acid typically proceeds via the electrophilic bromination of 3,4-diethoxybenzoic acid in an acidic medium (). While the electron-donating ethoxy groups direct the incoming bromine primarily to the ortho position, trace amounts of positional isomers can form.

Because these isomers possess nearly identical molecular weights and polarities, they co-crystallize with the target API intermediate, acting as lattice defects. According to the principles of freezing-point depression, even a 1% isomeric impurity can broaden the melting endotherm and depress the melting point by 1–2 °C. Therefore, a rigorous biphasic recrystallization is required.

Purification Protocol via Biphasic Recrystallization
  • Crude Dissolution: Suspend crude 2-bromo-4,5-diethoxybenzoic acid in a mixture of toluene and water.

    • Causality: Toluene acts as an organic sink for the target compound, while the aqueous phase traps polar byproducts and unreacted inorganic salts.

  • Chemical Quenching: Add sodium sulfite (Na₂SO₃) to the mixture and heat to 70 °C.

    • Causality: Sodium sulfite reduces any residual active bromine to benign bromide ions, preventing unwanted secondary bromination during the thermal stress of recrystallization.

  • Acid-Driven Precipitation: Separate the organic phase, cool the aqueous phase, and add 35% Hydrochloric acid dropwise.

    • Causality: The strong acid protonates the soluble carboxylate salts, driving the target molecule into its neutral, highly insoluble form. This controlled precipitation selectively crystallizes the target compound while leaving structurally dissimilar impurities in solution.

SolidState_QC Start Crude 2-Bromo-4,5-diethoxybenzoic acid Recryst Biphasic Recrystallization (Toluene/HCl) Start->Recryst Removes polar impurities Dry Vacuum Drying (< 0.1% Moisture) Recryst->Dry Isolates crystals DSC DSC Analysis (10 °C/min, N2 purge) Dry->DSC Thermal profiling Decision Melting Endotherm Analysis DSC->Decision Heat flow data Pass Sharp Peak (High Purity API Intermediate) Decision->Pass ΔT < 2 °C Fail Broad/Depressed Peak (Isomeric Impurities) Decision->Fail ΔT > 2 °C Fail->Recryst Rework required

Workflow for the purification and thermal quality control of 2-Bromo-4,5-diethoxybenzoic acid.

Downstream Application: Suzuki-Miyaura Cross-Coupling

Once the purity of 2-bromo-4,5-diethoxybenzoic acid is validated via its melting point, it is deployed in downstream organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling (). The ortho-bromo substituent is highly susceptible to oxidative addition with Pd(0) catalysts, allowing for the construction of sterically hindered, highly functionalized biaryl frameworks essential for modern therapeutics.

Suzuki_Coupling Pd Pd(0) Catalyst OA Oxidative Addition Pd->OA inserts into C-Br TM Transmetalation OA->TM base activation RE Reductive Elimination TM->RE ligand exchange RE->Pd catalyst regeneration Product Functionalized Biaryl RE->Product product release ArBr 2-Bromo-4,5-diethoxybenzoic acid ArBr->OA Boronic Arylboronic Acid Boronic->TM

Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing 2-Bromo-4,5-diethoxybenzoic acid.

References

  • Title: METHOD FOR PRODUCING 2-HALOGENATED BENZOIC ACIDS - European Patent Office - EP 3284734 B1 Source: epo.org / Google Patents URL: [1]

Sources

Foundational

Introduction to the Spectroscopic Analysis of 2-Bromo-4,5-diethoxybenzoic Acid

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the ¹H NMR spectrum of 2-Bromo-4,5-diethoxybenzoic acid. This document is structured to offer not just a theoretical prediction of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the ¹H NMR spectrum of 2-Bromo-4,5-diethoxybenzoic acid. This document is structured to offer not just a theoretical prediction of the spectrum but also the underlying scientific principles and practical considerations for its acquisition, catering to researchers, scientists, and professionals in drug development.

2-Bromo-4,5-diethoxybenzoic acid is a polysubstituted aromatic compound with a unique electronic environment that gives rise to a distinctive ¹H Nuclear Magnetic Resonance (NMR) spectrum. Understanding this spectrum is crucial for its structural verification and for assessing its purity. The molecule contains several key proton environments: two aromatic protons, two ethoxy groups, and a carboxylic acid proton. The chemical shifts and coupling patterns of these protons are influenced by the interplay of electronic effects from the bromo, ethoxy, and carboxylic acid substituents.

The bromine atom and the carboxylic acid group are electron-withdrawing, which tends to deshield nearby protons, shifting their signals downfield. Conversely, the ethoxy groups are electron-donating through resonance, which shields the aromatic protons, particularly those in the ortho and para positions, leading to an upfield shift. The specific substitution pattern of 2-Bromo-4,5-diethoxybenzoic acid results in a simplified aromatic region, which will be a key focus of this guide.

Predicted ¹H NMR Spectral Data

While a publicly available, experimentally verified ¹H NMR spectrum for 2-Bromo-4,5-diethoxybenzoic acid is not readily found in common databases, a highly accurate prediction can be made based on the analysis of structurally analogous compounds. A key reference point is the ¹H NMR spectrum of 2-Bromo-4,5-dimethoxybenzoic acid, which shows two singlets for the aromatic protons at approximately δ 7.58 and δ 7.14 ppm in CDCl₃[1]. The electronic effects of ethoxy groups are very similar to those of methoxy groups, so the chemical shifts of the aromatic protons in the diethoxy compound are expected to be in a similar range.

The following table summarizes the predicted ¹H NMR spectral data for 2-Bromo-4,5-diethoxybenzoic acid.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)~10-13Broad Singlet1HN/A
Aromatic H-6~7.6Singlet1HN/A
Aromatic H-3~7.1Singlet1HN/A
Methylene (-OCH₂CH₃) at C-4~4.1Quartet2H~7.0
Methylene (-OCH₂CH₃) at C-5~4.1Quartet2H~7.0
Methyl (-OCH₂CH₃) at C-4~1.4Triplet3H~7.0
Methyl (-OCH₂CH₃) at C-5~1.4Triplet3H~7.0

In-depth Spectral Interpretation

Aromatic Protons (H-3 and H-6)

The benzene ring in 2-Bromo-4,5-diethoxybenzoic acid is tetrasubstituted, leaving two aromatic protons at positions 3 and 6.

  • H-6: This proton is situated between the electron-withdrawing carboxylic acid group and an electron-donating ethoxy group. The deshielding effect of the ortho-carboxylic acid group is expected to be dominant, shifting this proton significantly downfield. Based on the dimethoxy analog, a chemical shift around δ 7.6 ppm is predicted.

  • H-3: This proton is positioned between the electron-withdrawing bromine atom and an electron-donating ethoxy group. The shielding effect of the para-ethoxy group and the deshielding effect of the ortho-bromo substituent will influence its position. An expected chemical shift is around δ 7.1 ppm .

Due to the substitution pattern, there are no adjacent protons to H-3 and H-6, and any long-range coupling (⁴J or ⁵J) is expected to be negligible or very small.[2][3][4] Therefore, both aromatic protons are predicted to appear as singlets .

Ethoxy Group Protons (-OCH₂CH₃)

The two ethoxy groups at positions C-4 and C-5 are chemically equivalent due to free rotation around the C-O bonds.

  • Methylene Protons (-OCH₂CH₃): These protons are directly attached to the oxygen atom, which is an electronegative element. This proximity causes a significant deshielding effect, placing their signal in the range of δ 3.8-4.2 ppm .[5] The signal will be split into a quartet due to coupling with the three adjacent methyl protons (n+1 rule, 3+1=4). The typical coupling constant (³J) for ethyl groups is around 7.0 Hz .

  • Methyl Protons (-OCH₂CH₃): These protons are further from the deshielding influence of the aromatic ring and the oxygen atom. Their chemical shift is expected in the aliphatic region, around δ 1.2-1.4 ppm .[5] This signal will appear as a triplet due to coupling with the two adjacent methylene protons (n+1 rule, 2+1=3), with a coupling constant of approximately 7.0 Hz .

Carboxylic Acid Proton (-COOH)

The proton of the carboxylic acid group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and the adjacent oxygen atom. Its chemical shift is typically found in the δ 10-13 ppm region.[6][7][8] This signal is often broad due to hydrogen bonding and chemical exchange with trace amounts of water in the NMR solvent.[9] The addition of a small amount of D₂O to the NMR sample will cause this proton to exchange with deuterium, leading to the disappearance of the signal, which is a useful method for its confirmation.

Molecular Structure and Proton Assignments

Caption: Molecular structure of 2-Bromo-4,5-diethoxybenzoic acid with proton assignments.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a robust protocol for acquiring a high-quality ¹H NMR spectrum of 2-Bromo-4,5-diethoxybenzoic acid.

Sample Preparation

The quality of the NMR sample is paramount for obtaining a high-resolution spectrum.

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Sample Amount: Accurately weigh approximately 5-10 mg of the compound.[10][11]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a non-polar aprotic solvent that will dissolve the sample and has a well-defined residual solvent peak (δ ~7.26 ppm) that can be used for spectral referencing. For observing the carboxylic acid proton, aprotic solvents like CDCl₃ or acetone-d₆ are preferred. In protic solvents like D₂O or methanol-d₄, the acidic proton will rapidly exchange with deuterium and become invisible to ¹H NMR.[6]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[11]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]

Instrument Setup and Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is typically used for quantitative measurements.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-5 seconds should be set to allow for full relaxation of the protons between scans, which is important for accurate integration.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated by setting the TMS peak to δ 0.00 ppm or the residual solvent peak to its known chemical shift.

  • Integration: The area under each signal is integrated to determine the relative number of protons contributing to each signal.

  • Peak Picking and Analysis: The chemical shift of each peak is determined, and the coupling constants are measured.

Logical Workflow for Spectral Analysis

G cluster_0 Data Acquisition cluster_1 Spectral Interpretation cluster_2 Structure Confirmation Prep Sample Preparation (5-10 mg in 0.6 mL CDCl3 with TMS) Acquire NMR Data Acquisition (400 MHz, 16 scans) Prep->Acquire Process Data Processing (FT, Phasing, Baseline Correction) Acquire->Process Identify Identify Signal Regions (Aromatic, Alkoxy, Acidic) Process->Identify Integrate Integrate Peaks (Determine Proton Ratios) Identify->Integrate Analyze_Shifts Analyze Chemical Shifts (Substituent Effects) Identify->Analyze_Shifts Analyze_Splitting Analyze Splitting Patterns (n+1 Rule, Coupling Constants) Identify->Analyze_Splitting Assign Assign Protons to Signals Integrate->Assign Analyze_Shifts->Assign Analyze_Splitting->Assign Verify Verify Structure (Compare with Predicted Spectrum) Assign->Verify

Caption: A logical workflow for the acquisition and interpretation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 2-Bromo-4,5-diethoxybenzoic acid is predicted to be relatively straightforward to interpret, with distinct signals for the aromatic, ethoxy, and carboxylic acid protons. The key features are the two singlets in the aromatic region, a quartet and a triplet for the ethoxy groups, and a broad singlet for the carboxylic acid proton. This detailed guide, encompassing a predicted spectrum, an in-depth analysis of the underlying chemical principles, and a comprehensive experimental protocol, serves as a valuable resource for scientists working with this and structurally related compounds. Adherence to the outlined procedures will ensure the acquisition of high-quality data, enabling confident structural elucidation and purity assessment.

References

  • Mao, J., et al. (2014). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 133, 394-407. [Link]

  • Filo. (2026, March 1). Describe and interpret the 1H NMR spectrum of p-ethoxy benzoic acid. [Link]

  • Reich, H. J. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin. [Link]

  • Google Patents. (2011). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • Guan, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294. [Link]

  • Schaefer, T., et al. (1973). The Effect of a-Substituents on Benzylic Spin-Spin Coupling Constants. Derivatives of 2,6-Dichlorotoluene. Canadian Journal of Chemistry, 51(18), 2989-2995. [Link]

  • University of California, Santa Barbara. (n.d.). NMR Sample Preparation. [Link]

  • Reich, H. J. (2020, February 14). 5-HMR-2 Chemical Shift. University of Wisconsin. [Link]

  • Perera, S. A., & Bartlett, R. J. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry, 44(8), 764-771. [Link]

  • University College London. (n.d.). Sample Preparation. [Link]

  • Michigan State University. (n.d.). Sample Preparation. [Link]

  • Contreras, R. H., de Kowalewski, D. G., & Osella, A. (1974). The effects of substituents on the 5 J long‐range spin‐spin coupling constants in substituted benzaldehydes. Magnetic Resonance in Chemistry, 6(1), 21-23. [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. [Link]

  • Danchura, W., et al. (1973). Long-range spin–spin coupling constants between ring protons and aldehydic protons in some para-substituted benzaldehydes. Canadian Journal of Chemistry, 51(11), 1746-1752. [Link]

  • Nafillah, S. N., & Sholikhah, S. (2020). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Walailak Journal of Science and Technology (WJST), 17(7), 661-668. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Reich, H. J. (2020, February 14). 5-HMR-6 Long-Range (4J and higher) Proton-Proton Couplings. University of Wisconsin. [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • University of Cambridge. (n.d.). Chemical shifts. [Link]

  • LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). H-1 NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations. [Link]

  • designer-drug.com. (n.d.). Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • MilliporeSigma. (n.d.). 2-Bromo-4,5-dimethoxybenzoic acid. [Link]

  • ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

  • Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. Journal of Lipid Research, 23(5), 795-799. [Link]

  • LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

  • PubChemLite. (n.d.). 2-bromo-4,5-dimethoxybenzoic acid (C9H9BrO4). [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-875. [Link]

  • Vihita Drugs & Intermediates. (n.d.). 2-Bromo 4, 5-Dimethoxy Benzoic Acid. [Link]

Sources

Exploratory

Mass Spectrometry of 2-Bromo-4,5-diethoxybenzoic Acid: A Comprehensive Analytical Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Researchers. Executive Summary In pharmaceutical development, halogenated benzoic acid derivatives frequently serve as critical synthetic int...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Researchers.

Executive Summary

In pharmaceutical development, halogenated benzoic acid derivatives frequently serve as critical synthetic intermediates or active pharmacophores. 2-Bromo-4,5-diethoxybenzoic acid (CAS: 708285-67-0)[1] presents a unique analytical profile due to the convergence of an ionizable carboxylic acid, a sterically demanding ortho-bromine atom, and electron-donating ethoxy ethers.

This whitepaper provides an authoritative, mechanistic guide to the mass spectrometric (MS) characterization of this molecule. By leveraging the intrinsic isotopic signatures of halogens and the predictable thermodynamics of gas-phase dissociation, we establish a self-validating analytical framework for its definitive identification.

Physicochemical Profiling & Ionization Strategy

The selection of an ionization technique is never arbitrary; it is dictated by the analyte's solution-phase thermodynamics.

The Causality of ESI Negative Mode: Electrospray Ionization (ESI) is a "soft" ionization technique that transfers ions from the solution phase to the gas phase with minimal internal energy deposition, preserving the pseudomolecular ion[2]. For 2-Bromo-4,5-diethoxybenzoic acid, the carboxylic acid moiety (-COOH) dictates the ionization strategy. Because the pKa of substituted benzoic acids typically ranges between 3.5 and 4.5, the molecule is highly susceptible to deprotonation[3].

Operating the mass spectrometer in negative ion mode (ESI-) is the most logical and sensitive approach. To drive the chemical equilibrium toward the deprotonated state [M−H]− , the solvent matrix must include a volatile weak base (e.g., 0.1% Ammonium Hydroxide). This additive acts as a proton acceptor, ensuring maximum ionization efficiency and signal-to-noise ratio[4].

Isotopic Signatures: The Built-In Validation System

One of the most powerful diagnostic tools in halogen mass spectrometry is the natural isotopic distribution of the elements. Bromine exists in nature as two stable isotopes: 79Br and 81Br , occurring in a nearly 1:1 ratio (50.69% and 49.31%, respectively)[5].

When analyzing 2-Bromo-4,5-diethoxybenzoic acid, the intact deprotonated molecule will not appear as a single mass peak. Instead, it manifests as a distinct 2-Da spaced doublet of equal intensity at m/z 286.99 and m/z 288.99.

The Self-Validating Logic: This 1:1 doublet serves as an internal validation mechanism throughout the MS/MS experiment.

  • If a product ion retains the bromine atom, the 1:1 doublet signature will be preserved.

  • If a fragmentation pathway involves the homolytic cleavage and loss of the bromine radical, the resulting product ion will collapse into a single, monoisotopic peak.

Collision-Induced Dissociation (CID) Pathways

To elucidate the structure, the precursor ion is isolated and subjected to Collision-Induced Dissociation (CID) using an inert collision gas (such as N2​ or Argon)[6]. The fragmentation of 2-Bromo-4,5-diethoxybenzoic acid follows three primary, thermodynamically driven pathways:

  • Decarboxylation (-44 Da): The lowest energy fragmentation pathway for deprotonated benzoic acids is the neutral loss of carbon dioxide ( CO2​ )[4]. This process is accelerated by the steric hindrance of the ortho-bromine atom, yielding a bromodiethoxyphenyl anion at m/z 243 / 245.

  • Ether Cleavage (-28 Da): The ethoxy groups at positions 4 and 5 undergo characteristic fragmentation. The loss of an ethylene neutral ( C2​H4​ , 28 Da) via a concerted hydrogen transfer leaves a phenolic hydroxyl group, shifting the mass down to m/z 215 / 217.

  • Bromine Radical Loss (-79 / -81 Da): At higher collision energies, the C-Br bond undergoes homolytic cleavage. The loss of the bromine radical results in a product ion at m/z 164. Because the bromine is lost, this fragment exhibits a single mass peak, validating the elemental composition of the leaving group.

Fragmentation M [M-H]- m/z 287 / 289 F1 [M-H-CO2]- m/z 243 / 245 M->F1 -CO2 (44 Da) F2 [M-H-CO2-C2H4]- m/z 215 / 217 F1->F2 -C2H4 (28 Da) F3 [M-H-CO2-Br]•- m/z 164 F1->F3 -Br• (79/81 Da)

Fig 1. Primary CID fragmentation pathways of the[M-H]- precursor ion.

Standardized Experimental Protocol (Self-Validating)

To ensure high-fidelity data acquisition, the following step-by-step protocol embeds systemic checks to rule out false positives and isobaric interferences.

Step 1: Sample Preparation & Matrix Optimization

  • Action: Dissolve 2-Bromo-4,5-diethoxybenzoic acid in LC-MS grade Methanol/Water (50:50, v/v) to a final concentration of 1 µg/mL. Add 0.1% Ammonium Hydroxide ( NH4​OH ).

  • Causality: The basic pH ensures >99% of the analyte is in the deprotonated carboxylate form prior to entering the source[4].

Step 2: Baseline Validation (Blank Run)

  • Action: Infuse the solvent matrix (without analyte) into the ESI source at 10 µL/min.

  • Validation: Confirm the absence of background peaks at m/z 287 and 289. This rules out matrix contamination.

Step 3: Precursor Ion Verification (The Isotope Gate)

  • Action: Infuse the analyte solution. Operate the MS in full-scan negative mode (m/z 100–500).

  • Validation: The system must detect a doublet at m/z 286.99 and 288.99 with a relative abundance ratio of approximately 1:1. If this specific isotopic signature is absent, the run must be aborted, as the target molecule is either degraded or not ionizing.

Step 4: MS/MS Acquisition (CID)

  • Action: Isolate the 79Br precursor (m/z 287) using a narrow isolation window (1.0 Da). Apply a collision energy (CE) ramp from 15 eV to 35 eV using N2​ gas. Repeat for the 81Br precursor (m/z 289).

  • Validation: Cross-reference the resulting spectra. Fragments retaining bromine will appear 2 Da higher in the 81Br spectrum compared to the 79Br spectrum.

MS_Workflow Sample Sample Preparation (1 µg/mL in MeOH/H2O) ESI Negative ESI Deprotonation to [M-H]- Sample->ESI Direct Infusion MS1 MS1 Scan Isotope Pattern Detection ESI->MS1 Ion Transfer CID Collision-Induced Dissociation (N2 Gas, 15-30 eV) MS1->CID Precursor Isolation MS2 MS/MS Acquisition Fragment Ion Profiling CID->MS2 Fragmentation Data Data Analysis Structural Validation MS2->Data Spectra Generation

Fig 2. ESI-MS/MS analytical workflow for 2-Bromo-4,5-diethoxybenzoic acid.

Quantitative Data Summary

The following tables summarize the exact mass calculations and expected MS/MS product ions, providing a reference framework for spectral interpretation.

Table 1: Exact Mass and Isotopic Distribution of Precursor Ions

Ion SpeciesFormulaExact Mass (Da)Expected m/z (ESI-)Relative Abundance
[M−H]− ( 79Br ) C11​H1279​BrO4​ 286.9920286.99~ 100%
[M−H]− ( 81Br ) C11​H1281​BrO4​ 288.9900288.99~ 98%

Table 2: Key MS/MS Fragment Ions and Mechanistic Origins

Precursor m/zFragment m/zNeutral LossMechanism / Leaving GroupIsotope Pattern
286.99 / 288.99243.00 / 245.0044 DaDecarboxylation ( −CO2​ )1:1 Doublet (Br retained)
243.00 / 245.00214.97 / 216.9728 DaEther cleavage ( −C2​H4​ )1:1 Doublet (Br retained)
243.00 / 245.00164.0879 / 81 DaHomolytic cleavage ( −Br∙ )Singlet (Br lost)

References

  • A Comparative Guide to the Spectroscopic Differences of Bromobenzoic Acid Isomers - Benchchem.
  • 2-Bromobenzoic acid | CID 6940 - PubChem.
  • 2-Bromo-4,5-diethoxybenzoic acid | 708285-67-0 - Sigma-Aldrich.
  • Adduct formation in electrospray ionization mass spectrometry II.
  • Electrospray ioniz
  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC.
  • Ion fragmentation of small molecules in mass spectrometry - UAB.

Sources

Foundational

2-Bromo-4,5-diethoxybenzoic Acid: A Comprehensive Guide to Safety, Handling, and Synthetic Applications

Executive Summary As a Senior Application Scientist, I frequently evaluate halogenated building blocks for their utility in drug discovery and advanced materials. 2-Bromo-4,5-diethoxybenzoic acid (CAS: 708285-67-0) stand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate halogenated building blocks for their utility in drug discovery and advanced materials. 2-Bromo-4,5-diethoxybenzoic acid (CAS: 708285-67-0) stands out as a highly versatile intermediate. The strategic placement of the ortho-bromo and carboxylic acid functional groups, coupled with the electron-donating diethoxy moieties, makes this compound an ideal candidate for transition-metal-catalyzed cross-coupling reactions and the synthesis of complex heterocycles. This whitepaper systematically details the physicochemical properties, rigorous safety protocols, and a self-validating synthetic workflow designed for this critical reagent.

Physicochemical Profiling

Understanding the fundamental properties of a compound is the first step in predicting its behavior in both biological and synthetic systems. The core structure features a tetrasubstituted benzene ring, which dictates its steric and electronic profile, as documented by 1[1].

ParameterSpecification / Value
Chemical Name 2-Bromo-4,5-diethoxybenzoic acid
CAS Registry Number 708285-67-0
Molecular Formula C11H13BrO4
Molecular Weight 289.12 g/mol
InChI Key MJDBQVDFASCBOD-UHFFFAOYSA-N
Physical State Solid (Off-white to pale yellow powder)

Hazard Identification & Mechanistic Safety Protocols

Handling halogenated aromatic acids requires a causality-driven approach to safety. The compound is classified under the Globally Harmonized System (GHS) as a skin and eye irritant, with potential respiratory tract irritation, according to safety data from2[2].

  • Personal Protective Equipment (PPE): Standard latex gloves are insufficient due to the permeation characteristics of brominated organics. Nitrile gloves (EN 374 standard) are mandatory, as they provide a superior chemical barrier against halogenated aromatics.

  • Inhalation Hazards: The solid nature of the compound presents a particulate inhalation risk. All transfers and massing must be conducted within a Class II biological safety cabinet or a certified chemical fume hood to prevent mucosal irritation.

  • Spill Mitigation: In the event of a spill, do not use water initially, as it may spread the organic particulate. Mechanically sweep the solid into a designated halogenated waste container, followed by wiping the area with an isopropanol-soaked absorbent to dissolve and remove trace residues.

Self-Validating Synthetic Workflow

The synthesis of 2-bromo-4,5-diethoxybenzoic acid relies on the highly regioselective electrophilic aromatic bromination of 3,4-diethoxybenzoic acid. The following protocol is adapted from established industrial methodologies and is designed as a self-validating system to ensure high yield and purity, based on methodologies detailed in 3[3].

Experimental Protocol: Regioselective Bromination
  • Dispersion & Alkalinization: Disperse 1.0 equivalent of 3,4-diethoxybenzoic acid in deionized water. Slowly add 2.05 equivalents of 30% aqueous sodium hydroxide.

    • Causality: Deprotonation forms the highly soluble sodium benzoate salt. This not only homogenizes the reaction mixture but also increases the electron density of the aromatic ring, directing the incoming electrophile strictly to the 2-position.

    • Validation Check: Measure the pH. A pH > 9 confirms complete salt formation.

  • Halogenation: Cool the reactor to 0–5°C. Add the halogenating agent (e.g., N-bromosuccinimide or sodium hypobromite) dropwise over 30 minutes.

    • Causality: Maintaining a strict low-temperature regime controls the exothermic electrophilic substitution, preventing oxidative degradation and polybromination side-reactions.

    • Validation Check: Continuous thermal monitoring. Any temperature spike above 5°C requires immediate cessation of the addition.

  • Quenching: After stirring for 1 hour, add a catalytic amount of sodium sulfite (Na₂SO₃).

    • Causality: Sodium sulfite acts as a reducing agent to neutralize any unreacted electrophilic bromine species, preventing downstream contamination.

    • Validation Check: Spot the mixture on starch-iodide paper. A negative result (absence of blue-black color) validates complete quenching.

  • Acidification & Isolation: Add 35% hydrochloric acid dropwise until the product precipitates. Filter the crystals and dry under reduced pressure.

    • Causality: The strong acid re-protonates the carboxylate, converting it back to the insoluble free carboxylic acid, driving the product out of solution.

    • Validation Check: Ensure the final mother liquor has a pH < 2 to confirm maximum precipitation and yield recovery[3].

SynthesisWorkflow A 3,4-Diethoxybenzoic Acid (Starting Material) C Halogenation (NBS or NaBrO, 0-5°C) A->C Disperse B Alkaline Solution (NaOH + H2O) B->C Add D Quenching & Acidification (Na2SO3, then HCl) C->D Stir 1h E 2-Bromo-4,5-diethoxybenzoic Acid (Product) D->E Filtration & Dry

Fig 1: Step-by-step synthetic workflow for 2-Bromo-4,5-diethoxybenzoic acid.

Downstream Applications: Cross-Coupling Dynamics

The strategic placement of the bromine atom ortho to the carboxylic acid makes this compound a privileged precursor for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By reacting with arylboronic acids, researchers can rapidly assemble biaryl scaffolds, which are ubiquitous in modern pharmacophores.

SuzukiCoupling A 2-Bromo-4,5-diethoxybenzoic Acid E Biaryl Compound (C-C Bond Formation) A->E Cross-Coupling B Arylboronic Acid [Ar-B(OH)2] B->E Cross-Coupling C Pd Catalyst (e.g., Pd(PPh3)4) C->E Catalyzes D Base (e.g., K2CO3) D->E Activates

Fig 2: Mechanistic pathway of Pd-catalyzed Suzuki cross-coupling application.

Storage and Stability

To ensure long-term integrity, 2-bromo-4,5-diethoxybenzoic acid must be stored in a cool, dry environment, preferably in amber glass or opaque containers.

  • Causality: The carbon-bromine bond is susceptible to homolytic cleavage upon prolonged exposure to ultraviolet light. Shielding the compound from light prevents photo-degradation, which typically manifests as a darkening of the powder due to the liberation of trace bromine gas.

References

  • Title: US10364206B2 - Method for producing 2-halogenated benzoic acids Source: Google Patents URL

Sources

Exploratory

Potential Biological Activity and Pharmaceutical Applications of 2-Bromo-4,5-diethoxybenzoic Acid: A Technical Guide

Executive Summary As a Senior Application Scientist navigating the intersection of synthetic chemistry and drug development, I frequently encounter chemical intermediates that dictate the success or failure of an active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of synthetic chemistry and drug development, I frequently encounter chemical intermediates that dictate the success or failure of an active pharmaceutical ingredient (API). 2-Bromo-4,5-diethoxybenzoic acid (CAS 708285-67-0) is one such critical building block[1][2]. Far from being a mere structural scaffold, the specific stereoelectronic properties imparted by its ortho-bromo and meta/para-diethoxy substitutions make it an indispensable precursor for two major pharmacological classes: musculotropic spasmolytics targeting the gastrointestinal tract[3], and non-camptothecin Topoisomerase I (Top1) inhibitors used in oncology[4].

This whitepaper deconstructs the structural causality, biological pathways, and self-validating synthetic protocols associated with 2-bromo-4,5-diethoxybenzoic acid, providing a comprehensive blueprint for drug development professionals.

Chemical Profile & Structural Causality

The biological utility of 2-bromo-4,5-diethoxybenzoic acid is entirely governed by its functional group topology:

  • The 4,5-Diethoxy Moieties: Compared to standard dimethoxy analogs, the extended ethoxy chains increase the molecule's lipophilicity. In biological systems, this enhances membrane permeability and alters the steric fit within target receptor pockets (such as the active sites of phosphodiesterases)[3].

  • The 2-Bromo Substituent: This bulky halogen serves a dual purpose. Pharmacologically, it acts as a steric shield that locks the conformation of downstream API derivatives. Synthetically, it is a highly reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) and directed cyclizations necessary to form complex polycyclic heteroaromatic systems[4].

  • The Carboxyl Anchor: The carboxylic acid provides a versatile handle for amidation, esterification, or conversion to an acid chloride, facilitating the attachment of pharmacophores like quaternary ammoniums or aminoquinolines[4].

Core Biological Activities & Pharmacological Pathways

Spasmolytic and Anticholinergic Activity

Derivatives synthesized from 2-bromo-4,5-diethoxybenzoic acid exhibit potent papaverine-type musculotropic spasmolytic activity. When the carboxyl group is converted to an amide or ester linked to a quaternary ammonium (e.g., a morpholinium or norpinane derivative), the resulting compound acts directly on smooth muscle[3].

Mechanistic Causality: The bulky 2-bromo-4,5-diethoxybenzyl moiety mimics the isoquinoline core of papaverine. It competitively binds to phosphodiesterases (PDEs) in smooth muscle cells, preventing the hydrolysis of cAMP. Elevated cAMP levels reduce intracellular calcium, leading to musculotropic relaxation. Concurrently, the quaternary ammonium group prevents the drug from crossing the blood-brain barrier, ensuring the anticholinergic effects remain strictly localized to the peripheral gastrointestinal tract[3].

Antitumor Agent Precursor (Topoisomerase I Inhibitors)

In oncology, this compound is a vital precursor for synthesizing dibenzo[c,h][1,6]-naphthyridines (analogs of the potent Top1 inhibitor ARC-111)[4].

Mechanistic Causality: The 2-bromo-4,5-diethoxybenzoic acid is converted to an acid chloride and reacted with an aminoquinoline. The 2-bromo group directs a subsequent cyclization to form a rigid, planar naphthyridinone backbone. In the tumor microenvironment, this planar core intercalates between DNA base pairs, while the diethoxy groups project into the DNA minor groove. This specific geometry stabilizes the Top1-DNA cleavage complex, preventing DNA religation and triggering apoptosis via double-strand breaks during the S-phase of the cell cycle[4].

Pathway N1 2-Bromo-4,5-diethoxybenzoic Acid N2 N-Alkylation / Quaternization (Morpholine Derivatives) N1->N2 N3 Cross-Coupling / Cyclization (Quinoline Derivatives) N1->N3 N4 Spasmolytic Agents (Terpene Derivatives) N2->N4 N5 Topoisomerase I Inhibitors (Dibenzonaphthyridines) N3->N5 N6 Musculotropic Relaxation (PDE Inhibition / Ca2+ Blockade) N4->N6 GI Tract Action N7 DNA Cleavage Complex Stabilization (Apoptosis Induction) N5->N7 Antitumor Action

Fig 1: Pharmacological divergence of 2-Bromo-4,5-diethoxybenzoic acid into GI and Oncology APIs.

Experimental Protocols: Self-Validating Systems

A persistent challenge in synthesizing 2-halogenated benzoic acids is the generation of positional isomers, which are notoriously difficult to separate due to nearly identical physical properties[5]. The following protocol, adapted from validated industrial methodologies[6][7], utilizes an aqueous alkaline system to achieve >99.9% purity.

Protocol 1: Regioselective Aqueous Alkaline Bromination

Objective: Synthesize 2-bromo-4,5-diethoxybenzoic acid with high regioselectivity and purity.

  • Alkaline Dissolution: Suspend 210.4 g (1.0 mol) of 3,4-diethoxybenzoic acid in 800 g of deionized water. Add 273.3 g (2.05 mol) of a 30% NaOH aqueous solution.

    • Causality: This converts the insoluble acid into a highly water-soluble sodium salt. Conducting the reaction in an aqueous medium rather than an organic solvent (like ethyl acetate) suppresses non-specific halogenation[5].

  • Electrophilic Bromination: Cool the reactor to a liquid temperature of 0–5°C. Add bromine dropwise and stir for 1 hour.

    • Causality: The low temperature kinetically favors bromination strictly at the sterically accessible and electronically activated 2-position, preventing over-bromination[6].

  • Quenching & Organic Washing (Self-Validation Step): Add 1.28 g (0.01 mol) of sodium sulfite. Introduce 100 g of toluene and raise the temperature to 70°C. Separate and discard the organic phase.

    • Causality: Sodium sulfite quenches residual oxidative bromine. The hot toluene wash acts as an intrinsic purification step, extracting neutral organic impurities and unreacted starting materials, leaving only the target sodium salt in the aqueous phase[6][7].

  • Acidification & Crystallization: Add 104.2 g (1.0 mol) of 35% HCl dropwise to the aqueous phase. Filter the precipitated crystals and dry under reduced pressure.

    • Causality: Protonation of the carboxylate drastically reduces its aqueous solubility, driving the crystallization of the highly pure product.

G A 3,4-Diethoxybenzoic Acid (Starting Material) B Alkaline Dissolution (NaOH / H2O) A->B Deprotonation C Electrophilic Bromination (Br2 at 0-5°C) B->C Regioselective Substitution D Quenching & Washing (Na2SO3 / Toluene at 70°C) C->D Impurity Removal E Acidification (35% HCl) D->E Protonation F 2-Bromo-4,5-diethoxybenzoic Acid (>99.9% Purity) E->F Crystallization

Fig 2: Self-validating synthetic workflow for high-purity 2-Bromo-4,5-diethoxybenzoic acid.

Protocol 2: In Vitro Spasmolytic Activity Assay

Objective: Evaluate the musculotropic relaxation of synthesized 2-bromo-4,5-diethoxybenzyl derivatives[3].

  • Tissue Preparation: Isolate guinea pig ileum and suspend it in a Tyrode's solution organ bath maintained at 37°C, continuously aerated with 95% O₂ / 5% CO₂.

  • Contraction Induction: Introduce Barium chloride (BaCl₂) to the bath.

    • Causality: BaCl₂ bypasses receptor-mediated pathways (like acetylcholine receptors) and directly depolarizes the smooth muscle membrane, ensuring the assay specifically measures musculotropic (direct muscle) relaxation rather than purely neurotropic blockade.

  • Dose-Response Measurement: Introduce the synthesized derivative incrementally. Record the dose-dependent reduction in contraction amplitude via an isometric transducer, comparing the IC₅₀ against a Papaverine HCl standard[3].

Quantitative Data Summaries

The following tables synthesize the yield metrics of the precursor and the pharmacological efficacy of its downstream derivatives.

Table 1: Yield and Purity of 2-Halogenated Benzoic Acids via Aqueous Alkaline Halogenation

Starting Material Halogenating Agent Final Product Yield (%) Purity (%)
3,4-dimethoxybenzoic acid Bromine 2-bromo-4,5-dimethoxybenzoic acid 91.3 99.9

| 3,4-diethoxybenzoic acid | Bromine | 2-bromo-4,5-diethoxybenzoic acid | 91.5 | 99.9 |

Data sourced from validated industrial patent methodologies[6].

Table 2: Comparative Spasmolytic Activity of 2-Bromo-4,5-dialkoxybenzyl Derivatives

Compound Code R-Group Substituent Halogen Molecular Weight Melting Point (°C) Pharmacological Profile
1691 4,5-dimethoxy Br 439 125 Papaverine-type spasmolytic
1716 4,5-diethoxy Br 617 102 Musculotropic & Anticholinergic

| Papaverine HCl | - | - | 375.8 | 220 | Reference Standard |

Data synthesized from pharmacological evaluations of terpene derivatives[3].

Conclusion

2-Bromo-4,5-diethoxybenzoic acid is a prime example of how precise stereoelectronic modifications—specifically the integration of a bulky ortho-halogen and lipophilic diethoxy groups—can dictate the trajectory of drug design. By employing rigorous, self-validating synthetic protocols that eliminate positional isomers, researchers can reliably leverage this intermediate to develop highly targeted therapeutics, ranging from localized gastrointestinal spasmolytics to advanced Topoisomerase I inhibitors.

References

  • Title: Method for producing 2-halogenated benzoic acids (US10364206B2)
  • Title: Terpene derivatives (US3845048A)
  • Title: Synthesis of N-substituted 5-[2-(N-alkylamino)ethyl]dibenzo[c,h][1,6]-naphthyridines as novel topoisomerase I-targeting antitumor agents Source: PMC (National Institutes of Health) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Purification of 2-Bromo-4,5-diethoxybenzoic acid by recrystallization

Application Note: Purification of 2-Bromo-4,5-diethoxybenzoic acid by Binary Solvent Recrystallization Overview 2-Bromo-4,5-diethoxybenzoic acid is a critical halogenated building block frequently utilized in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification of 2-Bromo-4,5-diethoxybenzoic acid by Binary Solvent Recrystallization

Overview

2-Bromo-4,5-diethoxybenzoic acid is a critical halogenated building block frequently utilized in the synthesis of advanced pharmaceutical intermediates and specialized agrochemicals. This application note details a highly scalable, thermodynamically controlled recrystallization protocol designed to isolate the target compound from complex crude mixtures. By utilizing a binary ethanol/water solvent system, this method efficiently purges regioisomeric byproducts and unreacted precursors, yielding >99.5% pure crystalline material suitable for downstream active pharmaceutical ingredient (API) development.

Mechanistic Insights & Solvent Rationale

Expertise & Experience: The Chemistry of Impurity Purge The synthesis of 2-bromo-4,5-diethoxybenzoic acid via the electrophilic bromination of 3,4-diethoxybenzoic acid inherently produces trace amounts of regioisomers (e.g., bromination at the 3-position or 6-position) alongside polybrominated impurities . Because these impurities share near-identical molecular weights and polarities with the target molecule, standard chromatographic purification is often economically unviable at scale, and simple trituration is insufficient for pharmaceutical-grade purification .

Recrystallization exploits the differential temperature-dependent solubility of the target molecule versus its impurities. The target compound features a polar carboxylic acid headgroup and a highly lipophilic 4,5-diethoxy aromatic ring .

  • Ethanol (The Good Solvent): Readily disrupts the hydrogen-bonded carboxylic acid dimers, fully solvating the bulky diethoxy-aromatic system at elevated temperatures (75–80 °C).

  • Water (The Anti-Solvent): Added dropwise at reflux to tune the dielectric constant of the medium. By reaching the "cloud point," water selectively decreases the solubility of the hydrophobic target compound.

By strictly controlling the cooling rate, we manipulate the supersaturation kinetics. The 2-bromo-4,5-diethoxybenzoic acid crystallizes preferentially, while the structurally distinct regioisomers remain solvated in the mother liquor due to their slightly different crystal lattice energies and packing efficiencies. Similar binary solvent protocols have been successfully validated for closely related analogs, such as 2-bromo-4,5-dimethoxybenzoic acid .

Physicochemical & Solubility Data

To design a self-validating purification system, it is critical to understand the baseline physicochemical parameters and empirical solubility limits of the compound.

Table 1: Physicochemical Properties

Property Value
Chemical Formula C₁₁H₁₃BrO₄
Molecular Weight 289.12 g/mol
CAS Number 708285-67-0
Physical State Solid (Crystalline Powder)
Hydrogen Bond Donors 1

| Hydrogen Bond Acceptors | 4 |

Table 2: Empirical Solubility Matrix

Solvent System Temperature Solubility Profile Suitability for Recrystallization
Pure Ethanol 78 °C (Reflux) High Excellent primary solvent
Pure Ethanol 0 °C Moderate Poor (High product loss in mother liquor)
Pure Water 100 °C Very Low Excellent anti-solvent
Toluene 110 °C High Good, but environmentally less favorable

| EtOH / H₂O (Binary) | Gradient (78 °C to 0 °C) | Tunable | Optimal (Maximizes yield and purity) |

Experimental Workflow

RecrystallizationWorkflow N1 Crude 2-Bromo-4,5- diethoxybenzoic acid N2 Dissolution in Hot EtOH (78°C, Reflux) N1->N2 N3 Anti-Solvent Addition (Hot H₂O to Cloud Point) N2->N3 N4 Hot Filtration (Removes Insoluble Impurities) N3->N4 N5 Controlled Cooling (Ambient to 0-5°C) N4->N5 N6 Vacuum Filtration & Cold Wash (EtOH/H₂O) N5->N6 N7 Vacuum Drying (45°C, 12 hours) N6->N7 N8 Purified Crystalline API (>99.5% Purity) N7->N8

Figure 1: Step-by-step thermodynamic recrystallization workflow for 2-bromo-4,5-diethoxybenzoic acid.

Step-by-Step Protocol

Trustworthiness: A Self-Validating System This protocol incorporates embedded in-process controls (IPCs) to ensure the system self-validates at critical thermodynamic junctures. Do not proceed to subsequent steps unless the validation checkpoints are met.

Phase 1: Dissolution & Lattice Destruction
  • Transfer 10.0 g of crude 2-bromo-4,5-diethoxybenzoic acid to a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add 40 mL of absolute ethanol.

  • Heat the suspension to a gentle reflux (approx. 78 °C) using a thermostatically controlled oil bath until complete dissolution is achieved.

  • Causality: Complete dissolution is critical to entirely destroy any preexisting impure crystal lattices. If seed crystals of impurities remain, they will act as nucleation sites, ruining the purity of the final batch.

Phase 2: Hot Filtration (Optional but Recommended)
  • If insoluble mechanical impurities or polymerized byproducts are visible, pass the hot solution quickly through a pre-warmed fluted filter paper or a jacketed sintered glass funnel into a clean, pre-warmed flask.

Phase 3: Anti-Solvent Addition & Cloud Point Tuning
  • Return the clear filtrate to reflux.

  • Slowly add hot deionized water (approx. 80 °C) dropwise via an addition funnel.

  • Continue addition until the solution becomes faintly turbid (the "cloud point"). This typically requires 15–25 mL of water.

  • Validation Checkpoint 1: The persistent turbidity indicates that the solution has reached exact saturation with respect to the target compound.

  • Add 1–2 mL of hot ethanol dropwise just until the turbidity clears, creating a metastable, highly supersaturated solution ready for controlled nucleation.

Phase 4: Controlled Crystallization
  • Remove the flask from the heat source. Allow it to cool ambiently to room temperature (20–25 °C) over 2 hours without disturbance.

  • Causality: Slow, undisturbed cooling promotes the growth of large, highly ordered, pure crystals. Rapid cooling (crashing out) causes kinetic entrapment, where mother liquor and regioisomers become physically trapped within crystal defects.

  • Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for an additional 1 hour to maximize the thermodynamic yield .

Phase 5: Isolation & Drying
  • Collect the precipitated crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 15 mL of an ice-cold 1:1 (v/v) ethanol/water mixture.

  • Causality: The cold wash physically displaces the impurity-rich mother liquor adhering to the crystal surfaces without re-dissolving the purified product.

  • Dry the crystals in a vacuum oven at 45 °C and 50 mbar for 12 hours to constant weight.

  • Validation Checkpoint 2 (Self-Validation): Withdraw a 10 µL aliquot of the final mother liquor, dilute in 1 mL acetonitrile, and analyze via HPLC. A significantly diminished main product peak relative to impurity peaks confirms the thermodynamic efficiency of the cooling ramp.

References

  • Method for producing 2-halogenated benzoic acids. (US Patent 10,364,206 B2). Google Patents. Retrieved from:[1]

  • Ellagic Acid and Its Metabolites as Potent and Selective Allosteric Inhibitors of Liver Pyruvate Kinase. National Center for Biotechnology Information (PMC). Retrieved from:[Link][2]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4,5-diethoxybenzoic Acid

Executive Summary 2-Bromo-4,5-diethoxybenzoic acid is a highly functionalized aromatic building block frequently utilized in the synthesis of complex biaryl scaffolds, including phenanthridine analogues and biologically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-4,5-diethoxybenzoic acid is a highly functionalized aromatic building block frequently utilized in the synthesis of complex biaryl scaffolds, including phenanthridine analogues and biologically active urolithin derivatives (1)[1]. However, executing a Suzuki-Miyaura coupling on this specific substrate presents significant synthetic hurdles. The presence of an ortho-carboxylic acid group introduces severe steric hindrance, while the electron-donating 4,5-diethoxy substituents deactivate the aryl bromide toward oxidative addition (2)[2].

This application note provides a comprehensively optimized, self-validating protocol to overcome these challenges, ensuring high-yield C-C bond formation while suppressing common side reactions such as protodehalogenation.

Mechanistic Insights & Causality

To achieve high conversion rates, the catalytic system must be tailored to the specific electronic and steric demands of 2-bromo-4,5-diethoxybenzoic acid.

  • Overcoming Oxidative Addition Barriers : The palladium catalyst struggles to insert into the C-Br bond due to the steric bulk of the adjacent carboxylate group. Furthermore, the 4,5-diethoxy groups increase the electron density of the aromatic ring, making the C-Br carbon less electrophilic. Standard ligands like PPh₃ are often ineffective (3)[3]. Instead, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos) are required. These ligands increase the electron density on the Pd(0) center, accelerating oxidative addition, while their steric bulk promotes the final reductive elimination step.

  • Base Selection and Transmetalation : The base plays a dual role: it neutralizes the carboxylic acid to form a soluble carboxylate salt and activates the boronic acid by forming a reactive boronate complex. K₃PO₄ is the optimal choice; stronger bases (like NaOH or NaOtBu) can promote unwanted hydrolysis or protodehalogenation (hydrodehalogenation), a side reaction where the bromine is replaced by a hydrogen atom (2)[2].

  • Solvent System : A miscible aqueous-organic mixture (e.g., 1,4-Dioxane/Water at a 10:1 ratio) is essential. The aprotic organic solvent dissolves the organic substrates and the catalyst, while the water is necessary to dissolve the inorganic base and facilitate transmetalation (4)[4].

CatalyticCycle Pd0 Pd(0)L₂ Active Catalyst (e.g., Pd/SPhos) OxAdd Oxidative Addition (Overcomes ortho-COOH steric bulk) Pd0->OxAdd 2-Bromo-4,5-diethoxybenzoic acid TransMet Transmetalation (Requires aqueous K₃PO₄) OxAdd->TransMet Arylboronic acid RedElim Reductive Elimination (Driven by bulky ligand) TransMet->RedElim RedElim->Pd0 Biaryl Product

Catalytic cycle of the Suzuki-Miyaura coupling for sterically hindered ortho-halobenzoic acids.

Experimental Protocol

This methodology is designed as a self-validating system. Key checkpoints (such as rigorous degassing and pH-controlled workup) are integrated to prevent catalyst poisoning and product loss (2)[2].

Materials Required
  • Aryl Halide : 2-Bromo-4,5-diethoxybenzoic acid (1.0 equiv, 1.0 mmol)

  • Boron Reagent : Arylboronic acid or pinacol ester (1.3 equiv, 1.3 mmol)

  • Catalyst : Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • Ligand : SPhos (0.04 equiv, 4 mol%)

  • Base : K₃PO₄ (3.0 equiv, 3.0 mmol)

  • Solvent : 1,4-Dioxane / Deionized Water (10:1 v/v, anhydrous and degassed)

Step-by-Step Methodology
  • Reagent Assembly : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4,5-diethoxybenzoic acid, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Atmospheric Control (Critical) : Evacuate the flask under a high vacuum and backfill with high-purity Argon. Repeat this cycle three times. Causality: Oxygen promotes the homocoupling of the boronic acid and irreversibly oxidizes the electron-rich phosphine ligand, halting the catalytic cycle (3)[3].

  • Solvent Addition & Heating : Inject the degassed 1,4-Dioxane/Water mixture via a syringe. Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12–18 hours.

  • Reaction Monitoring (Self-Validation) : Monitor the reaction via LC-MS. Look for the disappearance of the starting material's distinct isotopic pattern (M and M+2 peaks of equal intensity due to Bromine). If protodehalogenation is observed (mass corresponding to 3,4-diethoxybenzoic acid), verify solvent degassing and base purity.

  • Aqueous Workup & Acidification (Critical) : Cool the mixture to room temperature and dilute with Ethyl Acetate and water. Carefully acidify the aqueous layer using 1M HCl until the pH reaches 2–3. Causality: The product exists as a water-soluble potassium carboxylate salt under the basic reaction conditions. Acidification protonates the carboxylate, driving the biaryl product into the organic phase for extraction (2)[2].

  • Extraction & Purification : Extract the acidified aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Workflow Prep 1. Assembly & Degassing (Argon backfill 3x) React 2. Cross-Coupling (Dioxane/H₂O, 90 °C) Prep->React Workup 3. Acidification (1M HCl to pH 2-3) React->Workup Purify 4. Extraction (EtOAc & Silica Gel) Workup->Purify

Step-by-step experimental workflow for the Suzuki coupling of 2-Bromo-4,5-diethoxybenzoic acid.

Quantitative Data & Optimization Summary

The following table summarizes the causal relationship between reaction parameters and expected outcomes, based on optimized conditions for sterically hindered ortho-halobenzoic acids (3)[3].

ParameterCondition TestedOutcome / Yield ImpactMechanistic Rationale
Ligand PPh₃< 20% (High starting material recovery)Insufficient electron density to drive oxidative addition into the hindered C-Br bond.
Ligand SPhos / XPhos > 85% Bulky, electron-rich dialkylbiaryl phosphines accelerate oxidative addition and reductive elimination.
Base NaOtBuModerate yield, high protodehalogenationStrong bases in the presence of water/alcohols can act as hydride sources, replacing Br with H.
Base K₃PO₄ > 85% Mild, highly oxophilic base; perfectly balances boronate formation without triggering side reactions.
Solvent Pure Toluene< 10%Inorganic base (K₃PO₄) is completely insoluble; transmetalation cannot occur.
Solvent 1,4-Dioxane / H₂O (10:1) > 85% Biphasic/miscible system dissolves all components; water is critical for boronate activation.

References

  • Title : Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase Source : MDPI Pharmaceuticals URL :[Link]

  • Title : Structurally Simple Phenanthridine Analogues Based on Nitidine and Their Antitumor Activities Source : PMC (National Institutes of Health) URL :[Link]

  • Title : Glucopyranoside-Incorporated N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II): Efficient Water-Soluble Suzuki−Miyaura Coupling Palladium(II) Catalysts Source : ACS Organometallics URL :[Link]

Sources

Method

Application Note: Advanced Synthesis of Heterocyclic Scaffolds from 2-Bromo-4,5-diethoxybenzoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Detailed Application Note & Experimental Protocols Strategic Overview & Molecular Rationale 2-Bromo-4,5-diethoxybenzoic a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Detailed Application Note & Experimental Protocols

Strategic Overview & Molecular Rationale

2-Bromo-4,5-diethoxybenzoic acid (CAS 708285-67-0) is a highly versatile, functionalized ortho-halobenzoic acid building block[1]. In pharmaceutical synthesis, the ortho-relationship between the carboxylic acid and the bromine atom provides an ideal geometric pre-organization for transition-metal-catalyzed annulations.

Causality in Substrate Design: The presence of the electron-donating diethoxy groups at the 4- and 5-positions significantly enriches the electron density of the aromatic ring. While this slightly lowers the electrophilicity of the C–Br bond compared to unsubstituted 2-bromobenzoic acid, it stabilizes high-valent metal intermediates during catalytic cycles. This electronic modulation dictates the choice of robust ligand systems and specific catalytic supports to drive oxidative addition and subsequent reductive elimination efficiently[2].

This guide details three field-proven, divergent protocols for synthesizing high-value heterocyclic scaffolds: Quinazolinones , Polycyclic Quinazolinones , and Fused Benzoxazinones .

Divergent Synthetic Workflows

The functional density of 2-bromo-4,5-diethoxybenzoic acid allows it to act as a bifurcated starting point for multiple heterocyclic classes, depending on the chosen multi-component partners and transition metal catalysts.

G SM 2-Bromo-4,5-diethoxybenzoic acid QZ 6,7-Diethoxyquinazolinones (via Cu-Catalysis) SM->QZ Amidines / CS@CuI PQZ Polycyclic Quinazolinones (via Ugi-4CR + Pd-Annulation) SM->PQZ Isocyanide, Aldehyde, NH3 BZO Fused Benzoxazinones (via Cu-Decarboxylative Coupling) SM->BZO Cyclic Amino Acids / Cu-Cat

Figure 1: Divergent synthetic pathways from 2-Bromo-4,5-diethoxybenzoic acid.

Protocol I: Heterogeneous Cu-Catalyzed Synthesis of Quinazolinones

Mechanistic Causality: Quinazolinones are traditionally synthesized using homogeneous copper catalysts, which suffer from poor recovery and product contamination. Utilizing a Chitosan-supported CuI (CS@CuI) catalyst resolves this[2]. The biopolymer matrix of chitosan coordinates with Cu(I), preventing its disproportionation into Cu(0) and Cu(II). The reaction proceeds via an Ullmann-type C–N coupling followed by intramolecular condensation.

G Cat CS@CuI Catalyst Int1 Intermediate I (Cu-Carboxylate Complex) Cat->Int1 2-Bromo-4,5-diethoxybenzoic acid + Base Int2 Intermediate II (Oxidative Addition with Amidine) Int1->Int2 Amidine Coordination Int3 Intermediate III (Reductive Elimination) Int2->Int3 C-N Bond Formation Int3->Cat Catalyst Regeneration Prod Quinazolinone Scaffold Int3->Prod Cyclization & H2O loss

Figure 2: Mechanism of CS@CuI-catalyzed quinazolinone synthesis.

Step-by-Step Methodology:
  • Catalyst Preparation: Suspend 1.0 g of chitosan in 20 mL of acetic acid (1% v/v). Add 0.5 g of CuI and stir at 60 °C for 12 h. Precipitate the CS@CuI catalyst using 0.1 M NaOH, filter, wash with ethanol, and dry under vacuum.

  • Reaction Setup: In a 25 mL Schlenk tube, add 2-bromo-4,5-diethoxybenzoic acid (1.0 mmol), the desired amidine hydrochloride (1.2 mmol), Na₂CO₃ (2.5 mmol), and CS@CuI (10 mol%).

  • Solvent & Heating: Add 5 mL of DMF. Degas the mixture via three freeze-pump-thaw cycles. Heat the mixture at 110 °C for 16 hours under an argon atmosphere.

  • Self-Validating IPC: Monitor via LC-MS. The disappearance of the starting material mass ( m/z 289/291) and the appearance of the cyclized product mass validate the reductive elimination and condensation steps.

  • Workup: Cool to room temperature. Filter the mixture to recover the CS@CuI catalyst (which can be washed and reused up to 5 times). Dilute the filtrate with water and extract with EtOAc (3 × 15 mL). Purify via silica gel chromatography.

Protocol II: Ugi-4CR & Pd-Catalyzed Annulation for Polycyclic Quinazolinones

Mechanistic Causality: To construct complex polycyclic quinazolinones, a bifurcated multicomponent strategy is highly effective[3][4]. The Ugi four-component reaction (Ugi-4CR) rapidly assembles an acyclic precursor. Because the diethoxy groups on the benzoic acid induce steric bulk, the subsequent intramolecular N-arylation requires a palladium catalyst with a large bite-angle ligand (like dppf) to facilitate the challenging reductive elimination step[4].

G MCR Ugi-4CR Components (Acid, Aldehyde, Isocyanide, NH3) Adduct Ugi Adduct (Acyclic Precursor) MCR->Adduct MeOH/H2O, RT, 12h PdCat Pd(OAc)2 / dppf Intramolecular N-arylation Adduct->PdCat 1,4-Dioxane, K2CO3, 100°C Final Polycyclic Quinazolinone PdCat->Final Cyclization

Figure 3: Two-step workflow for polycyclic quinazolinone synthesis via Ugi-4CR.

Step-by-Step Methodology:
  • Ugi-4CR Assembly: In a 50 mL round-bottom flask, dissolve 2-cyanobenzaldehyde (1.0 mmol) in MeOH/H₂O (3:1, 4 mL). Add aqueous ammonia (25%, 1.2 mmol) and stir for 15 minutes to form the imine in situ.

  • Component Addition: Add an isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol) and 2-bromo-4,5-diethoxybenzoic acid (1.0 mmol). Stir at room temperature for 12 hours.

  • Isolation of Adduct: Filter the precipitated Ugi adduct, wash with cold diethyl ether, and dry. (Self-validation: Check for the characteristic amide carbonyl stretch at ~1650 cm⁻¹ via IR spectroscopy).

  • Pd-Catalyzed Annulation: Transfer the Ugi adduct (0.5 mmol) to a sealed tube. Add Pd(OAc)₂ (5 mol%), dppf (10 mol%), and K₂CO₃ (2.0 equiv) in 1,4-dioxane (5 mL). Heat at 100 °C for 12 hours.

  • Workup: Filter through a Celite pad, concentrate the filtrate, and purify via flash chromatography to yield the polycyclic quinazolinone.

Protocol III: Cu-Catalyzed Decarboxylative Cross-Coupling to Benzoxazinones

Mechanistic Causality: Reacting ortho-halobenzoic acids with cyclic amino acids (e.g., L-proline or pipecolic acid) under copper catalysis triggers an unexpected but highly valuable decarboxylative cross-coupling cascade[5]. The reaction relies on a sequential Ullmann C-N coupling, dehydration, and a critical decarboxylation step driven by the thermal extrusion of CO₂ from the amino acid moiety, yielding fused dihydro-benzoxazinones[5].

Step-by-Step Methodology:
  • Reaction Setup: Combine 2-bromo-4,5-diethoxybenzoic acid (1.0 mmol), L-proline (1.5 mmol), CuI (10 mol%), and Cs₂CO₃ (2.5 equiv) in DMSO (5 mL).

  • Coupling & Decarboxylation: Heat the mixture at 120 °C under a nitrogen atmosphere for 24 hours. The elevated temperature is strictly required to overcome the activation energy barrier for the decarboxylation step.

  • Workup: Quench with water, extract with EtOAc, and wash the organic layer extensively with brine to remove DMSO. Purify via column chromatography.

Quantitative Data Presentation & Optimization Matrices

The table below summarizes the optimized reaction parameters and expected yields for the three protocols utilizing 2-bromo-4,5-diethoxybenzoic acid.

Target ScaffoldCatalyst SystemLigand / SupportBaseSolventTemp (°C)Expected Yield (%)
Quinazolinones CS@CuI (10 mol%)Chitosan (Heterogeneous)Na₂CO₃DMF11085 - 92%
Polycyclic Quinazolinones Pd(OAc)₂ (5 mol%)dppf (10 mol%)K₂CO₃1,4-Dioxane10078 - 84% (over 2 steps)
Fused Benzoxazinones CuI (10 mol%)None (Substrate-directed)Cs₂CO₃DMSO12065 - 75%

Self-Validating Systems & Analytical Grounding

To ensure the integrity of the synthesized compounds, the following orthogonal validation checks must be integrated into the workflow:

  • In-Process TLC Monitoring: 2-Bromo-4,5-diethoxybenzoic acid is highly UV-active (254 nm). Its consumption can be easily tracked. For the Ugi-4CR, the intermediate adduct often exhibits a distinct fluorescent shift compared to the starting material.

  • Mass Spectrometry (LC-MS/HRMS): The isotopic signature of bromine (a distinct 1:1 doublet for M / M+2) in the starting material will disappear upon successful cyclization in all three protocols, serving as a definitive marker for the completion of the oxidative addition/reductive elimination cycle.

  • NMR Spectroscopy (¹H & ¹³C): The diethoxy groups provide a distinct diagnostic signature in ¹H NMR (two quartets around δ 4.0-4.2 ppm and two triplets around δ 1.3-1.5 ppm). The disappearance of the broad carboxylic acid OH peak ( δ ~12.5 ppm) and the shift of the aromatic protons confirm cyclization.

References

  • Chitosan-supported CuI-catalyzed cascade reaction: Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Polycyclic Quinazolinones via Ugi-4CR: A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. Journal of Organic Chemistry (ACS). Available at:[Link]

  • Decarboxylative Cross-Coupling to Benzoxazinones: Copper-Catalyzed Decarboxylation Cross-Coupling Cascade Reaction for Synthesis of Fused Dihydro-benzoxazinones. Journal of Organic Chemistry (ACS). Available at:[Link]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Bromo-4,5-diethoxybenzoic Acid

Introduction 2-Bromo-4,5-diethoxybenzoic acid is a versatile aromatic building block of significant interest to researchers in organic synthesis and drug development. Its substituted benzene ring, featuring a bromine ato...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Bromo-4,5-diethoxybenzoic acid is a versatile aromatic building block of significant interest to researchers in organic synthesis and drug development. Its substituted benzene ring, featuring a bromine atom, a carboxylic acid, and two ethoxy groups, provides multiple handles for molecular elaboration. The bromine atom, in particular, serves as a prime site for palladium-catalyzed cross-coupling reactions, a class of transformations that have revolutionized the construction of complex organic molecules.[1]

This guide provides detailed application notes and experimental protocols for several key palladium-catalyzed reactions utilizing 2-Bromo-4,5-diethoxybenzoic acid as a substrate. As a Senior Application Scientist, the following content is designed to be a practical resource for researchers, offering not just procedural steps but also insights into the underlying principles and rationale for experimental design. The protocols provided are foundational and may require optimization for specific applications.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-4,5-diethoxybenzoic acid, forming a Pd(II) intermediate.

  • Transmetalation: An organometallic coupling partner transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.[1]

The electronic nature of 2-Bromo-4,5-diethoxybenzoic acid, with its electron-donating ethoxy groups, can influence the rate of oxidative addition. The presence of the carboxylic acid functionality also necessitates careful selection of the base to avoid unwanted side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[4] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.

Mechanistic Considerations

The catalytic cycle for the Suzuki-Miyaura coupling is well-established.[3] For 2-Bromo-4,5-diethoxybenzoic acid, the reaction with an arylboronic acid proceeds as follows:

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product Ar-Br 2-Bromo-4,5-diethoxybenzoic acid Ar-Br->Ar-Pd(II)-Br(L2) Ar'-B(OH)2 Arylboronic acid Ar'-B(OH)2->Ar-Pd(II)-Br(L2) Base Base Base->Ar-Pd(II)-Br(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 2-Bromo-4,5-diethoxybenzoic acid with a generic arylboronic acid.

Materials:

  • 2-Bromo-4,5-diethoxybenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add 2-Bromo-4,5-diethoxybenzoic acid, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterTypical ConditionsConsiderations for 2-Bromo-4,5-diethoxybenzoic acid
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂ with a phosphine ligand is a cost-effective choice.
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosBulky, electron-rich ligands can improve reaction rates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄An inorganic base is crucial to deprotonate the carboxylic acid and activate the boronic acid.
Solvent Toluene, Dioxane, DMF, with waterA mixture of an organic solvent and water is common.
Temperature 80-120 °CHigher temperatures may be needed due to the electron-rich nature of the substrate.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5] This reaction is a powerful tool for the synthesis of substituted alkenes.

Mechanistic Considerations

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by alkene coordination and insertion, and finally β-hydride elimination to release the product and regenerate the catalyst.[6]

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Alkene_Complex Ar-Pd(II)-Br(L2)(Alkene) Ar-Pd(II)-Br(L2)->Alkene_Complex Alkene Coordination Insertion_Product Ar-CH2-CH(R)-Pd(II)-Br(L2) Alkene_Complex->Insertion_Product Migratory Insertion Hydride_Complex H-Pd(II)-Br(L2) Insertion_Product->Hydride_Complex β-Hydride Elimination Ar-CH=CH(R) Ar-CH=CH(R) Insertion_Product->Ar-CH=CH(R) Product Hydride_Complex->Pd(0)L2 Base-assisted Reductive Elimination Ar-Br 2-Bromo-4,5-diethoxybenzoic acid Ar-Br->Ar-Pd(II)-Br(L2) Alkene Alkene Alkene->Alkene_Complex Base Base Base->Hydride_Complex

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Reaction

This protocol outlines the coupling of 2-Bromo-4,5-diethoxybenzoic acid with a generic alkene.

Materials:

  • 2-Bromo-4,5-diethoxybenzoic acid (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Triphenylphosphine (PPh₃, 4-10 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • In a dry Schlenk flask, add Pd(OAc)₂ and PPh₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF, 2-Bromo-4,5-diethoxybenzoic acid, the alkene, and triethylamine via syringe.

  • Heat the reaction mixture to 100-140 °C with stirring.

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction mixture and filter off any solids.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.[7]

ParameterTypical ConditionsConsiderations for 2-Bromo-4,5-diethoxybenzoic acid
Palladium Catalyst Pd(OAc)₂, PdCl₂Pd(OAc)₂ is a common and effective choice.
Ligand PPh₃, P(o-tolyl)₃, Herrmann's catalystThe choice of ligand can influence the regioselectivity of the alkene insertion.
Base Et₃N, i-Pr₂NEt, K₂CO₃An organic amine base is often used to neutralize the HBr formed.
Solvent DMF, NMP, AcetonitrileHigh-boiling polar aprotic solvents are typically used.
Temperature 100-160 °CHigher temperatures are often required for less reactive aryl bromides.[8]

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.

Mechanistic Considerations

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[2] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. Copper-free protocols have also been developed.[9]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡C-R(L2) Transmetalation Ar-Pd(II)-C≡C-R(L2)->Pd(0)L2 Reductive Elimination Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)-C≡C-R(L2)->Ar-C≡C-R Product Ar-Br 2-Bromo-4,5-diethoxybenzoic acid Ar-Br->Ar-Pd(II)-Br(L2) R-C≡C-H Terminal Alkyne Cu(I)-C≡C-R Copper Acetylide R-C≡C-H->Cu(I)-C≡C-R Base, Cu(I) Cu(I)-C≡C-R->Ar-Pd(II)-Br(L2) Base Base Base->R-C≡C-H

Caption: Catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

This protocol describes a standard copper-catalyzed Sonogashira coupling of 2-Bromo-4,5-diethoxybenzoic acid with a terminal alkyne.

Materials:

  • 2-Bromo-4,5-diethoxybenzoic acid (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2-Bromo-4,5-diethoxybenzoic acid, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise with stirring.

  • The reaction can often be run at room temperature, but heating to 50-80 °C may be necessary for less reactive substrates.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Wash the organic layer with saturated aqueous ammonium chloride (to remove copper salts), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.[7]

ParameterTypical ConditionsConsiderations for 2-Bromo-4,5-diethoxybenzoic acid
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pre-formed palladium-phosphine complexes are commonly used.
Copper Co-catalyst CuIEssential for the classical Sonogashira reaction.
Base Et₃N, DIPEA, PiperidineAn amine base serves to deprotonate the alkyne and neutralize HBr.
Solvent THF, DMF, TolueneAnhydrous and degassed solvents are crucial.[9]
Temperature Room temperature to 80 °CAryl bromides may require heating.[9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] It is a powerful method for the synthesis of arylamines from aryl halides.

Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination.[11]

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition Amido_Complex Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-Br(L)->Amido_Complex Amine Coordination & Deprotonation Amido_Complex->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Amido_Complex->Ar-NR'R'' Product Ar-Br 2-Bromo-4,5-diethoxybenzoic acid Ar-Br->Ar-Pd(II)-Br(L) HNR'R'' Amine HNR'R''->Ar-Pd(II)-Br(L) Base Base Base->Ar-Pd(II)-Br(L)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of 2-Bromo-4,5-diethoxybenzoic acid.

Materials:

  • 2-Bromo-4,5-diethoxybenzoic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃, 1.4 equiv)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and the base to a dry Schlenk flask.

  • Add the anhydrous solvent, followed by 2-Bromo-4,5-diethoxybenzoic acid and the amine.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite and wash the celite with the organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.[10]

ParameterTypical ConditionsConsiderations for 2-Bromo-4,5-diethoxybenzoic acid
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a common Pd(0) source.
Ligand XPhos, SPhos, RuPhos, BINAPBulky, electron-rich phosphine ligands are essential for this reaction.[2]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required.
Solvent Toluene, Dioxane, THFAnhydrous and oxygen-free conditions are critical.
Temperature 80-110 °CThe reaction temperature depends on the reactivity of the substrates.

Conclusion

2-Bromo-4,5-diethoxybenzoic acid is a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions. The protocols and data presented in this guide provide a solid foundation for researchers to explore the synthesis of novel and complex molecules. Successful application of these methods will depend on careful consideration of the substrate's electronic and steric properties, as well as optimization of the reaction conditions.

References

  • Vertex AI Search. Cross-Coupling Reactions Guide.
  • de la Cruz-Martínez, F., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction.
  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions | Organic...
  • Chemistry LibreTexts. (2020). 17.
  • ResearchGate. (n.d.). Mechanism of palladium-catalyzed cross-coupling reactions between alkyl... | Download Scientific Diagram.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Properties of 2-Bromo-4,5-dimethoxybenzoic Acid.
  • BenchChem. (n.d.). A Comparative Guide to Catalysts for Reactions Involving 2-Bromo-4-methoxybenzoic Acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 2-Bromo-4,5-Dimethoxybenzyl Bromide.
  • BenchChem. (n.d.).
  • Semantic Scholar. (n.d.).
  • BenchChem. (n.d.).
  • Chemistry LibreTexts. (2023).
  • BenchChem. (n.d.). Commercial availability and suppliers of 2-Borono-4,5-dimethoxybenzoic acid.
  • Wikipedia. (n.d.). Heck reaction.
  • ScholarWorks@GVSU. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • MDPI. (2019).
  • ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • MDPI. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Beilstein Journals. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Palladium(II)-Catalyzed ortho Alkylation of Benzoic Acids with Alkyl Halides.
  • Elektronische Hochschulschriften der LMU München. (2023). Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions.
  • designer-drug.com. (n.d.). Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde.
  • ChemicalBook. (2019).

Sources

Method

Application Note: Scalable Aqueous Synthesis of 2-Bromo-4,5-diethoxybenzoic Acid via Highly Regioselective Halogenation

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Bromo-4,5-diethoxybenzoic acid (CAS: 708285-67-0) Executive Summary 2-Bromo-4,5-diethoxybenzoic acid is a critical halogenate...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Bromo-4,5-diethoxybenzoic acid (CAS: 708285-67-0)

Executive Summary

2-Bromo-4,5-diethoxybenzoic acid is a critical halogenated intermediate used in the synthesis of active pharmaceutical ingredients (APIs), including benzamide-based prokinetic agents. Traditional bromination protocols rely on hazardous organic solvents (e.g., ethyl acetate) or harsh acidic conditions (concentrated HCl with Br₂), which suffer from poor regioselectivity and generate difficult-to-separate positional isomers.

This application note details a highly selective, green, aqueous halogenation protocol utilizing in situ generated sodium hypobromite (NaBrO). By conducting the reaction in an alkaline aqueous medium, the protocol achieves >91% yield and 99.9% purity while eliminating the need for organic reaction solvents [1].

Mechanistic & Regiochemical Insights

To successfully scale this reaction, one must understand the causality behind the reagent choices and the intrinsic electronic directing effects of the substrate.

Regioselectivity: Why the "2-Position"?

The starting material is 3,4-diethoxybenzoic acid . Under alkaline conditions, it is deprotonated to form the highly water-soluble 3,4-diethoxybenzoate. Electrophilic aromatic substitution (EAS) on this ring is governed by the two strongly activating ethoxy groups:

  • The 3-ethoxy group strongly directs the incoming electrophile to its para position (C6) and ortho position (C2).

  • The 4-ethoxy group directs to its ortho position (C5).

  • Steric and Electronic Synergy: Position C2 is highly sterically hindered (flanked by the carboxylate and the 3-ethoxy group). Position C6 is sterically accessible and electronically favored by the para-directing 3-ethoxy group. Consequently, bromination occurs exclusively at C6.

  • Nomenclature Note: While the bromination occurs at C6 of the original skeleton to form 6-bromo-3,4-diethoxybenzoic acid, IUPAC lowest-locant rules dictate that the numbering reverses, making the correct systematic name 2-bromo-4,5-diethoxybenzoic acid [2].

Electrophile Control via NaBrO

Using molecular bromine (Br₂) directly in acidic or neutral media often leads to over-bromination. By pre-mixing Br₂ with NaOH at sub-zero temperatures, we generate sodium hypobromite (NaBrO). In an alkaline environment at 0–5 °C, NaBrO acts as a mild, controlled source of the "Br⁺" electrophile, ensuring strict mono-bromination without degrading the alkoxy groups.

Process Flow Diagram

Workflow Substrate Substrate Preparation 3,4-Diethoxybenzoic Acid + NaOH Reaction Regioselective Bromination 0 to 5 °C, 1 Hour Substrate->Reaction Aqueous Sodium Benzoate Reagent NaBrO Preparation Br₂ + NaOH at -5 to 5 °C Reagent->Reaction Dropwise Addition Quench Quench & Validate Add Na₂SO₃ | Check: Starch-Iodide Reaction->Quench Complete Conversion Wash Impurity Purge Toluene Wash at 70 °C | Discard Organic Quench->Wash Negative Oxidant Test Acidify Acidification 35% HCl to pH < 2 Wash->Acidify Aqueous Phase Isolate Isolation Filtration & Vacuum Drying Yield: ~91.5% Acidify->Isolate Precipitated Product

Process flow diagram for the large-scale aqueous synthesis of 2-bromo-4,5-diethoxybenzoic acid.

Quantitative Data & Reagent Stoichiometry

The following table summarizes the exact stoichiometry required for a 1.0 mol scale synthesis.

ReagentMW ( g/mol )EquivalentsMass (g)Role
3,4-Diethoxybenzoic acid 210.231.00210.4Substrate
NaOH (30% aq) 40.002.05273.3Substrate Solubilizer
Bromine (Br₂) 159.811.30207.7Halogen Source
NaOH (30% aq) 40.002.60346.6Base for NaBrO Prep
Sodium sulfite (Na₂SO₃) 126.040.011.28Quenching Agent
Toluene 92.14-100.0Extraction Solvent
HCl (35% aq) 36.46~3.10~323.0Acidifying Agent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the specified In-Process Controls (IPCs) are met.

Phase A: In Situ Preparation of Sodium Hypobromite (NaBrO)
  • Equip a 1,000 mL four-necked flask with a mechanical stirrer, thermometer, and dropping funnel.

  • Charge the flask with 346.6 g (2.60 mol) of a 30% NaOH aqueous solution.

  • Cool the solution to a liquid temperature of -5 to 5 °C using an ice/salt bath.

  • Add 207.7 g (1.30 mol) of Bromine (Br₂) dropwise, maintaining the internal temperature strictly below 5 °C.

  • Result: This yields ~554.4 g of an aqueous NaBrO solution. Keep chilled until use.

Phase B: Substrate Dissolution
  • In a separate 2,000 mL four-necked reaction flask, add 210.4 g (1.00 mol) of 3,4-diethoxybenzoic acid and 800 g of deionized water. Stir to create a uniform dispersion.

  • Add 273.3 g (2.05 mol) of a 30% NaOH aqueous solution.

  • IPC Check: Ensure the solid is completely dissolved. The solution should be clear, indicating complete conversion to the water-soluble sodium 3,4-diethoxybenzoate salt. Cool this mixture to 0 to 5 °C .

Phase C: Regioselective Bromination
  • Transfer the chilled NaBrO solution (from Phase A) to the dropping funnel.

  • Add the NaBrO solution dropwise to the substrate solution, maintaining the internal temperature at 0 to 5 °C .

  • Following the completion of the addition, maintain stirring at 0 to 5 °C for exactly 1 hour .

Phase D: Quench & Impurity Purge (Self-Validating)
  • Add 1.28 g (0.01 mol) of sodium sulfite (Na₂SO₃) to the reaction mixture to quench any unreacted hypobromite.

  • IPC Check (Critical): Spot the reaction mixture onto starch-iodide paper. A lack of blue/black color change validates that all active oxidants have been successfully destroyed. Do not proceed until the test is negative.

  • Add 100 g of toluene and heat the mixture to 70 °C .

  • Transfer to a separatory funnel and allow the phases to separate. Discard the upper organic (toluene) phase. Causality: This liquid-liquid extraction purges neutral, non-polar polybrominated impurities that lack the carboxylate moiety.

Phase E: Acidification & Isolation

Expert Insight & Literature Correction: Certain patent literature[1] ambiguously states the addition of only 1.0 mol (104.2 g) of 35% HCl during this step. However, strict mass balance dictates that the solution contains ~2.05 mol of free NaOH (excess from dissolution + generated during the EAS reaction) alongside the 1.0 mol of the sodium benzoate product. Adding only 1.0 eq of HCl will leave the solution highly basic, and the product will not precipitate. The protocol below corrects this stoichiometric oversight.

  • Transfer the purified aqueous phase back to the reaction flask.

  • Slowly add 35% hydrochloric acid dropwise. You will need approximately 323 g (~3.1 mol) of 35% HCl to fully neutralize the free base and protonate the carboxylate.

  • IPC Check: Monitor the pH continuously. Stop the addition only when the aqueous phase reaches pH < 2 . At this point, thick white/off-white crystals of 2-bromo-4,5-diethoxybenzoic acid will rapidly precipitate.

  • Stir the resulting slurry for 1 hour to ensure complete crystallization.

  • Collect the precipitated crystals via vacuum filtration. Wash the filter cake with 200 mL of cold deionized water to remove residual salts.

  • Dry the product under reduced pressure (vacuum oven) at 50 °C to constant weight.

  • Expected Outcome: ~239.1 g of 2-bromo-4,5-diethoxybenzoic acid (91.5% yield, 99.9% purity via HPLC).

References

  • Method for producing 2-halogenated benzoic acids.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Bromo-4,5-diethoxybenzoic Acid Synthesis

Welcome to the Technical Support Center. 2-Bromo-4,5-diethoxybenzoic acid (CAS: 708285-67-0) is a critical halogenated intermediate heavily utilized in the synthesis of advanced pharmaceutical active ingredients (APIs),...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Bromo-4,5-diethoxybenzoic acid (CAS: 708285-67-0) is a critical halogenated intermediate heavily utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), such as gastroprokinetic agents. Historically, the bromination of 3,4-diethoxybenzoic acid in organic solvents or concentrated acids suffered from poor regioselectivity, generating complex mixtures of regioisomers and requiring exhaustive downstream purification[1].

This guide details an optimized, highly regioselective aqueous alkaline bromination protocol that mitigates these issues, achieving >99.9% purity and >90% yield without the need for column chromatography[2][3].

Process Workflow: Aqueous Alkaline Bromination

Workflow SM 3,4-Diethoxybenzoic Acid (Starting Material) Base Alkaline Salt Formation (aq. NaOH, 2.05 eq) SM->Base Dispersion in H₂O Bromination Electrophilic Bromination (Br₂, 20-30°C) Base->Bromination Activates aromatic ring Quench Reaction Quenching (Na₂SO₃ at 0-5°C) Bromination->Quench Neutralizes excess Br₂ Extract Impurity Extraction (Toluene wash at 70°C) Quench->Extract Removes lipophilic byproducts Acidify Acidification & Precipitation (35% HCl) Extract->Acidify Isolates aqueous phase Product 2-Bromo-4,5-diethoxybenzoic Acid (>99.9% Purity) Acidify->Product Filtration & Drying

Fig 1. Optimized aqueous alkaline workflow for regioselective synthesis of 2-bromo-4,5-diethoxybenzoic acid.

Standard Operating Procedure (SOP): Optimized Protocol

This methodology leverages an alkaline environment to form a highly reactive benzoate salt, directing electrophilic aromatic substitution exclusively to the 2-position[1]. The protocol acts as a self-validating system: the built-in thermal toluene wash ensures that only the target compound survives to the final precipitation step.

Step 1: Dispersion & Salt Formation

  • Into a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1.0 mol of 3,4-diethoxybenzoic acid and 800 g of deionized water[3].

  • Stir to disperse the solid, then slowly add 2.05 mol of a 30% w/w Sodium Hydroxide (NaOH) aqueous solution[3]. Causality: This forms the highly reactive sodium 3,4-diethoxybenzoate salt, which is essential for regiocontrol.

Step 2: Bromination

  • Maintain the liquid temperature at 25°C.

  • Add 1.05 mol of molecular bromine (Br₂) dropwise, strictly controlling the internal temperature between 20°C and 30°C[2].

  • Upon completion of the addition, continue stirring the mixture for 1 to 7 hours at 20–30°C to ensure complete conversion[2].

Step 3: Quenching

  • Cool the reaction mixture to a liquid temperature of 0°C to 5°C and stir for 1 hour[3].

  • Add 0.01 mol of sodium sulfite (Na₂SO₃) to quench any unreacted bromine[3].

Step 4: Impurity Extraction (Crucial for Purity)

  • Add 100 g of toluene to the quenched mixture and raise the temperature to 70°C[2][3].

  • Stir vigorously, then halt agitation to allow phase separation.

  • Perform a liquid-liquid separation to remove the organic (toluene) phase, which contains trace lipophilic regioisomers and decarboxylated byproducts[1]. Retain the aqueous phase.

Step 5: Acidification & Isolation

  • To the isolated aqueous phase, add 1.0 mol of 35% Hydrochloric Acid (HCl) dropwise to protonate the benzoate salt[2].

  • Stir for 1 hour as the product crystallizes.

  • Collect the precipitated crystals via vacuum filtration and dry under reduced pressure to yield 2-bromo-4,5-diethoxybenzoic acid (Expected yield: ~91.5%, Purity: 99.9%)[2][3].

Quantitative Optimization Data

The table below summarizes the performance metrics of the optimized alkaline method against conventional acidic/organic solvent methodologies[1].

ParameterConventional Method (Organic/Acidic)Optimized Alkaline Aqueous Method
Solvent System Ethyl Acetate or Conc. HClWater (Aqueous NaOH)
Regioselectivity Low (High isomer formation)Exceptionally High (2-position directed)
Reaction Time > 12 hours1 – 7 hours
Primary Impurities 3-bromo, 2,3-dibromo, 1,2-dibromoTrace (Easily removed via toluene wash)
Final Purity < 90% (Requires chromatography)> 99.9% (Direct precipitation)
Isolated Yield Variable / Low> 90%
Troubleshooting & FAQs

Q1: Why am I observing significant amounts of 3-bromo and 2,3-dibromo regioisomers in my product mixture? A1: This is a hallmark of conducting the bromination under acidic or neutral conditions (e.g., in concentrated HCl or ethyl acetate)[1]. Under these conditions, the directing effects of the diethoxy groups and the carboxylic acid conflict, leading to poor regioselectivity. By switching to an aqueous alkaline system (using NaOH), you convert the starting material into a benzoate salt. The carboxylate group becomes strongly electron-donating, which synergizes with the diethoxy groups to highly activate the 2-position, suppressing the formation of 3-bromo and multi-brominated isomers[1].

Q2: What is the mechanistic purpose of adding toluene and heating to 70°C before acidification? A2: This step is a highly efficient chemical purification strategy. Before acidification, your target molecule is in the form of sodium 2-bromo-4,5-diethoxybenzoate, which is highly water-soluble[2]. Any trace over-brominated byproducts or decarboxylated impurities (e.g., 1,2-dibromo-4,5-diethoxybenzene) are neutral and lipophilic. Adding toluene and heating to 70°C allows these lipophilic impurities to partition entirely into the organic phase[2][3]. Discarding the toluene layer leaves a highly pure aqueous solution of your product, which can then be precipitated with HCl to achieve >99.9% purity without column chromatography[3].

Q3: My reaction stalls before completion, leaving unreacted 3,4-diethoxybenzoic acid. How can I drive it to completion? A3: This typically occurs if the alkaline compound is depleted. The bromination reaction using molecular bromine (Br₂) generates hydrogen bromide (HBr) as a byproduct[2]. If insufficient base is present, the HBr will protonate the benzoate salt back to the less reactive benzoic acid, stalling the reaction. Ensure you are using at least 0.8 to 2.5 equivalents of base for the starting material, plus an additional 0.5 to 1.0 equivalent of base for every equivalent of halogenating agent used, to neutralize the generated acid[2].

Q4: Can I use a different halogenating agent instead of molecular bromine? A4: Yes. While molecular bromine is highly effective and economical, the reaction can also be optimized using N-bromosuccinimide (NBS) or sodium hypobromite (NaBrO)[2]. If using these alternatives, the equivalents of the alkaline compound must be adjusted since they do not generate the same stoichiometric amounts of HBr byproduct[1][2].

References
  • US10364206B2 - Method for producing 2-halogenated benzoic acids. Google Patents.2

  • Sigma-Aldrich - 2-Bromo-4,5-diethoxybenzoic acid | 708285-67-0. Sigma-Aldrich.

  • EP3284734B1 - METHOD FOR PRODUCING 2-HALOGENATED BENZOIC ACIDS. European Patent Office. 3

  • WO2016167225A1 - Method for producing 2-halogenated benzoic acids. Google Patents. 1

Sources

Optimization

Technical Support Center: Avoiding Over-Bromination in 2-Bromo-4,5-diethoxybenzoic Acid Synthesis

Welcome to the Process Chemistry Technical Support Portal. This guide is designed for synthetic chemists and drug development professionals tasked with the regioselective bromination of highly activated aromatic systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Portal. This guide is designed for synthetic chemists and drug development professionals tasked with the regioselective bromination of highly activated aromatic systems.

Synthesizing 2-bromo-4,5-diethoxybenzoic acid from 3,4-diethoxybenzoic acid presents a classic electrophilic aromatic substitution (EAS) challenge: the two ethoxy groups strongly activate the ring, making it highly susceptible to over-bromination (yielding dibrominated impurities). This guide provides a self-validating, kinetically controlled protocol to achieve >99% purity and >91% yield[1][2].

Mechanistic Overview & Reaction Pathway

To prevent over-bromination, the reaction must be kept under strict kinetic control. By performing the reaction in aqueous sodium hydroxide, the starting material is converted into a highly water-soluble sodium carboxylate salt. The alkaline environment simultaneously converts molecular bromine ( Br2​ ) into sodium hypobromite ( NaOBr ) in situ, which acts as a milder electrophile, thereby suppressing secondary bromination events[1][2].

G SM 3,4-Diethoxybenzoic Acid (Starting Material) Intermediate Sodium 3,4-Diethoxybenzoate (Activated Salt) SM->Intermediate NaOH (aq) 0-5 °C Product 2-Bromo-4,5-diethoxybenzoic Acid (Target Product) Intermediate->Product Br2 (1.05 eq) 0-5 °C OverBro Dibrominated Impurity (Over-bromination) Product->OverBro Excess Br2 or Temp > 5 °C

Reaction pathway for the regioselective monobromination of 3,4-diethoxybenzoic acid.

Quantitative Process Parameters

Strict adherence to stoichiometry and temperature is the primary defense against over-bromination. The following table summarizes the critical parameters required to maintain regioselectivity[1][2].

ParameterOptimal TargetMechanistic PurposeConsequence of Deviation
Bromine Stoichiometry 1.05 equivalentsEnsures complete mono-bromination while starving the reaction of excess electrophile.<1.0 eq: Unreacted starting material.>1.1 eq: High risk of dibromination.
Reaction Temperature 0 to 5 °CKinetically favors mono-bromination; suppresses the activation energy for a second substitution.>5 °C: Loss of regioselectivity; increased dibrominated impurities.
NaOH Concentration 2.05 equivalentsDeprotonates the carboxylic acid for aqueous solubility and generates mild NaOBr in situ.<2.0 eq: Poor substrate solubility; unreacted Br2​ persists, causing harsh local gradients.
Sodium Sulfite ( Na2​SO3​ ) 0.01 equivalentsActs as a reducing agent to instantly quench unreacted hypobromite/bromine post-reaction.Omission: Continued bromination during the heating phase of the workup.
Validated Step-by-Step Methodology

This protocol is engineered as a self-validating system . Visual cues (dissolution, color changes, and precipitation) serve as in-process controls to confirm the reaction is proceeding correctly without over-brominating.

Step 1: Substrate Dispersion & Salt Formation

  • In a reaction vessel equipped with a mechanical stirrer and internal thermometer, disperse 3,4-diethoxybenzoic acid (1.0 mol) in purified water (800 g)[1].

  • Slowly add a 30% aqueous Sodium Hydroxide solution (2.05 mol).

    • Validation Check: The opaque suspension will transition to a clear solution as the water-soluble sodium 3,4-diethoxybenzoate salt forms.

  • Chill the reactor to 0 °C using an ice/brine bath.

Step 2: Electrophilic Bromination 4. Begin dropwise addition of Bromine (1.05 mol), strictly maintaining the internal liquid temperature between 0 °C and 5 °C[2]. 5. Once addition is complete, maintain stirring at 0–5 °C for exactly 1 hour.

  • Validation Check: The dark red-brown color of the bromine should dissipate as it is consumed, leaving a pale/yellowish solution.

Step 3: Quenching & Organic Extraction 6. Add Sodium Sulfite (0.01 mol) to the reactor[1]. This immediately neutralizes any residual oxidizing species, locking the impurity profile and preventing over-bromination during the subsequent heating step. 7. Add Toluene (100 g) and raise the liquid temperature to 70 °C. 8. Perform a liquid-liquid separation to remove the upper organic phase.

  • Mechanistic Note: The target product remains in the aqueous phase as a sodium salt. The toluene wash extracts any neutral, non-polar dibrominated byproducts, ensuring ultra-high purity.

Step 4: Acidification & Isolation 9. To the retained aqueous phase, add 35% Hydrochloric Acid (1.0 mol) dropwise while stirring for 1 hour[2].

  • Validation Check: The pH shift will protonate the carboxylate, causing the highly pure 2-bromo-4,5-diethoxybenzoic acid to crash out of solution as a white/off-white crystalline precipitate.

  • Collect the crystals via vacuum filtration and dry under reduced pressure (Expected Yield: ~91.5%, Purity: >99.9%)[1][2].

Troubleshooting & FAQs

Q1: I am detecting 2,6-dibromo-4,5-diethoxybenzoic acid in my HPLC traces. What is causing this? A: Dibromination is almost exclusively a result of poor kinetic control. The two ethoxy groups make the aromatic ring highly nucleophilic. If your cooling bath is insufficient and the internal temperature spikes above 5 °C during the exothermic Br2​ addition, the thermal energy will overcome the activation barrier for the second bromination event. Ensure your addition rate is slow enough to maintain 0–5 °C[1].

Q2: Why must I use aqueous NaOH instead of an organic solvent like acetic acid or dichloromethane? A: Using organic solvents with molecular bromine creates a highly aggressive electrophilic environment that is difficult to stop at mono-bromination for such an activated ring. Aqueous NaOH serves a dual purpose: it solubilizes the substrate as a carboxylate (allowing for a homogeneous reaction) and it reacts with Br2​ to form sodium hypobromite ( NaOBr ). NaOBr is a significantly milder brominating agent, which provides the precise electrophilicity needed to achieve mono-bromination without over-shooting[2].

Q3: Can I use N-Bromosuccinimide (NBS) instead of molecular bromine? A: Yes. NBS in an aqueous base is a well-documented, milder alternative for the bromination of activated benzoic acids[2][3]. NBS provides a low, steady-state concentration of active bromine, which intrinsically minimizes over-bromination. However, for large-scale or commercial synthesis, the Br2​ / NaOH method described above is generally preferred due to superior atom economy, lower reagent costs, and the avoidance of succinimide byproduct removal[2].

Q4: What happens if I skip the Sodium Sulfite quench before the Toluene wash? A: Skipping the Na2​SO3​ quench is a critical failure point. The toluene wash requires heating the mixture to 70 °C to efficiently partition impurities. If unreacted bromine or hypobromite is still present in the mixture when the temperature is raised, the heat will immediately trigger rampant over-bromination, destroying your yield and purity[1].

References
  • US10364206B2: Method for producing 2-halogenated benzoic acids. Google Patents.
  • EP3284734B1: METHOD FOR PRODUCING 2-HALOGENATED BENZOIC ACIDS. European Patent Office.
  • Benchchem: Technical Support Center: Alternative Brominating Agents for Substituted Benzoic Acids.

Sources

Troubleshooting

Technical Support Center: 2-Bromo-4,5-diethoxybenzoic Acid Purification

Welcome to the Technical Support Center for the isolation and purification of 2-Bromo-4,5-diethoxybenzoic acid . As a critical intermediate in the synthesis of pharmaceuticals and advanced materials, achieving high purit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Bromo-4,5-diethoxybenzoic acid . As a critical intermediate in the synthesis of pharmaceuticals and advanced materials, achieving high purity (>99%) of this halogenated benzoic acid is paramount.

During the standard synthesis—typically involving the bromination of 3,4-diethoxybenzoic acid in the presence of an alkaline compound or concentrated hydrochloric acid[1]—researchers frequently encounter regioisomers (e.g., 3-bromo derivatives) and unreacted starting materials. This guide provides field-proven methodologies, thermodynamic rationales, and troubleshooting protocols to ensure a self-validating purification system.

Solvent Selection Matrix

The choice of recrystallization solvent is dictated by the temperature-dependent solubility gradient and the dielectric constant required to separate the target molecule from its impurities. Literature precedent for structurally identical analogs (such as 2-bromo-4,5-dimethoxybenzoic acid) heavily favors short-chain alcohols due to their ability to disrupt intermolecular hydrogen bonding between the carboxylic acid dimers[2][3].

Solvent SystemSuitabilityYield PotentialPurity PotentialMechanistic Rationale & Notes
Methanol (MeOH) Optimal High (80-85%)>99%Strong hydrogen-bond acceptor. Provides a steep solubility curve between boiling point (65°C) and 4°C. Excellent at purging unreacted starting material[3].
Aqueous Ethanol (70:30) GoodMedium>95%Addition of water increases the polarity of the continuous phase, which can force crystallization if the compound is highly soluble, but increases the risk of "oiling out."
Toluene ModerateHigh~90%Often used in the initial liquid-liquid extraction phase of the synthesis[1]. Poor for final recrystallization due to high boiling point (110°C) and risk of solvent trapping in the crystal lattice.
Ethyl Acetate / Hexane FairLow>95%Requires a precise solvent gradient. Useful only if standard alcohol recrystallization fails to remove specific dibrominated impurities.

Standard Operating Procedure: Methanol Recrystallization

This self-validating protocol utilizes Methanol (MeOH) to achieve high-purity crystalline product. The protocol includes built-in quality control checkpoints to ensure the thermodynamic conditions favor crystallization over liquid-liquid phase separation.

Materials Required:

  • Crude 2-Bromo-4,5-diethoxybenzoic acid

  • HPLC-grade Methanol

  • Ice-water bath

  • Büchner funnel and vacuum filtration apparatus

Step-by-Step Methodology:

  • Initial Dissolution: Weigh the crude 2-bromo-4,5-diethoxybenzoic acid and transfer it to an appropriately sized Erlenmeyer flask. Add a minimal amount of boiling Methanol (approximately 10–15 mL per gram of crude solid)[3].

  • Saturation Verification: Maintain the flask on a hot plate (approx. 70°C). Swirl continuously. If undissolved solids remain after 5 minutes of boiling, add Methanol in 1 mL increments until the solution is completely clear. Causality Note: Minimizing solvent volume ensures the solution is supersaturated upon cooling, maximizing recovery yield.

  • Hot Filtration (Optional but Recommended): If insoluble particulate matter (e.g., inorganic salts from the bromination reaction) is visible, rapidly filter the hot solution through a pre-warmed fluted filter paper to prevent premature crystallization.

  • Controlled Nucleation (Cooling Ramp): Remove the flask from the heat source. Allow it to cool slowly to ambient room temperature (20–25°C) over 45 minutes. Do not agitate the flask during this period. Slower cooling promotes the formation of a highly ordered, stable crystal lattice, which naturally excludes regioisomeric impurities.

  • Maximum Recovery: Once the flask has reached room temperature and primary crystallization is observed, transfer the flask to an ice-water bath (0–4°C) for an additional 30 minutes to depress the solubility limit and force the remaining product out of solution.

  • Isolation: Collect the precipitated white/off-white crystals via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with a minimal volume (1-2 mL/g) of ice-cold Methanol to purge the mother liquor containing soluble impurities. Dry the crystals under a high vacuum at 40°C for 12 hours to remove residual solvent.

Workflow & Decision Logic Diagram

The following diagram illustrates the standard workflow and the critical decision points required to troubleshoot crystallization failures.

G Start Crude 2-Bromo-4,5-diethoxybenzoic acid Dissolve Dissolve in boiling MeOH (10-15 mL/g) Start->Dissolve HotFilter Hot Filtration (Remove insoluble impurities) Dissolve->HotFilter Cool Controlled Cooling (Ramp: 5°C / min to 4°C) HotFilter->Cool Check Did crystals form? Cool->Check Success Vacuum Filtration & Wash (Cold MeOH) Check->Success Yes Oiling Oiling Out Detected (Liquid-Liquid Separation) Check->Oiling No Fix Reheat to dissolve, add 5% H2O or seed crystals Oiling->Fix Fix->Cool

Figure 1: Recrystallization workflow and troubleshooting logic for 2-Bromo-4,5-diethoxybenzoic acid.

Troubleshooting Guides & FAQs

Q: My product is "oiling out" (forming a second liquid layer) instead of crystallizing. What is the mechanistic cause and how do I fix it?

A (Causality & Solution): Oiling out occurs when the solubility of the compound in the solvent is higher than its melting point in the solvent mixture. Thermodynamically, the system undergoes liquid-liquid phase separation before it reaches the solid-liquid saturation curve. This is often exacerbated by the presence of high levels of impurities, which depress the melting point of the crude mixture.

  • To fix this: Reheat the mixture until it forms a single homogenous liquid phase. Then, either add a small amount of a poorer solvent (e.g., 5-10% water) to shift the solubility curve, or add a seed crystal of pure 2-bromo-4,5-diethoxybenzoic acid right as the solution reaches the cloud point. Seeding bypasses the activation energy required for primary nucleation, forcing the solid phase to form before the liquid phase separates.

Q: I am seeing a 3-bromo or dibrominated regioisomer co-crystallizing with my product. How do I purge it?

A (Causality & Solution): Regioisomers formed during the halogenation of benzoic acids have nearly identical dipole moments and molecular weights to the target compound[1], resulting in highly similar solubility profiles in polar protic solvents like Methanol.

  • To fix this: If a single Methanol recrystallization does not achieve >99% purity, you must alter the thermodynamic environment. Switch to a binary solvent system with a different interaction mechanism, such as Ethyl Acetate / Hexane . Dissolve the crude in a minimum amount of hot Ethyl Acetate (a polar aprotic solvent), and titrate in Hexane (non-polar) dropwise until the solution turns slightly cloudy, then cool. The difference in lattice packing efficiency between the regioisomers will be magnified in this non-polar continuous phase.

Q: My recovery yield is below 50%. Where is my product going?

A (Causality & Solution): Low yield is almost exclusively caused by an over-addition of the primary solvent (Methanol) during the initial dissolution phase. Because 2-bromo-4,5-diethoxybenzoic acid retains moderate solubility in Methanol even at 4°C, excess solvent will trap large quantities of the product in the mother liquor.

  • To fix this: Evaporate the mother liquor under reduced pressure to half its volume, then cool it to 0°C to induce a second crop of crystals. In future runs, strictly adhere to the 10–15 mL/g ratio and ensure the solvent is at a rolling boil before assessing solubility.

References

  • US10364206B2 - Method for producing 2-halogenated benzoic acids - Google Patents Source: Google Patents URL
  • Source: NIH (National Institutes of Health)
  • Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase - MDPI Source: MDPI URL

Sources

Optimization

Stability issues of 2-Bromo-4,5-diethoxybenzoic acid during synthesis

Technical Support Center: Troubleshooting the Synthesis and Stability of 2-Bromo-4,5-diethoxybenzoic Acid Welcome to the Application Science Support Portal. As a Senior Application Scientist, I have designed this guide t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis and Stability of 2-Bromo-4,5-diethoxybenzoic Acid

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and stability challenges encountered during the synthesis of 2-Bromo-4,5-diethoxybenzoic acid (CAS: 708285-67-0). This compound is a highly electron-rich aromatic intermediate critical to the development of various active pharmaceutical ingredients (APIs).

Because the ethoxy groups strongly activate the benzene ring, the synthesis is highly susceptible to side reactions such as ether cleavage (dealkylation) and over-bromination. The protocols and troubleshooting steps below are engineered to provide a self-validating system that ensures high regioselectivity, prevents degradation, and guarantees >99.9% purity[1][2].

Reaction Workflow & Degradation Pathways

To understand the troubleshooting steps, we must first visualize the causality of the reaction. The industry-standard synthesis utilizes an alkaline bromination pathway to protect the sensitive ether linkages from acid-catalyzed cleavage[1].

G SM 3,4-Diethoxybenzoic Acid (Starting Material) Alk NaOH (aq) / Br2 0-5 °C SM->Alk Step 1 Deg1 Dealkylation (Phenolic Impurities) SM->Deg1 Acidic Conditions (Avoid) Inter Sodium 2-bromo-4,5-diethoxybenzoate (Aqueous Intermediate) Alk->Inter Step 2 Deg2 Over-bromination (Dibromo Impurities) Alk->Deg2 Excess Br2 / Temp > 10°C (Avoid) Quench Na2SO3 Quench & Toluene Wash (70 °C) Inter->Quench Step 3 Acid 35% HCl Acidification (pH < 2) Quench->Acid Step 4 Target 2-Bromo-4,5-diethoxybenzoic Acid (Target API Intermediate) Acid->Target Step 5

Fig 1: Synthesis workflow of 2-Bromo-4,5-diethoxybenzoic acid and primary degradation pathways.

Process Analytics & Quantitative Metrics

Strict adherence to stoichiometry and temperature is not merely a suggestion; it is the physical boundary that prevents the degradation pathways shown above.

Table 1: Critical Process Parameters and Stability Metrics

ParameterOptimal TargetConsequence of Deviation
Bromine Equivalents 1.05 eq<1.0 eq: Incomplete conversion.>1.05 eq: Formation of dibromo impurities due to the highly activated aromatic ring[1].
Reaction Temperature 0 to 5 °C>5 °C: Loss of regioselectivity, leading to over-bromination and potential oxidative degradation[1][3].
NaOH Concentration 30% aqueousDilute/Insufficient: Creates acidic micro-environments that catalyze the cleavage of the ethoxy groups (dealkylation)[2][4].
Quench Agent ( Na2​SO3​ ) 0.01 eqOmission: Unreacted hypobromite will revert to Br2​ during acidification, causing late-stage oxidative degradation[1].
Acidification pH pH < 2 (35% HCl)pH > 2: Incomplete precipitation of the free carboxylic acid, drastically lowering the final yield[1].

Troubleshooting & FAQs

Q1: Our impurity profile shows significant ether cleavage (formation of phenolic impurities like 2-bromo-4-ethoxy-5-hydroxybenzoic acid). What is the mechanistic cause? A1: 3,4-Diethoxybenzoic acid is exceptionally electron-rich. If you attempt bromination in organic solvents using strong acids (e.g., concentrated HBr or HCl), the acidic environment protonates the ether oxygen. Subsequent nucleophilic attack by halide ions cleaves the carbon-oxygen bond, resulting in the loss of the ethyl group (dealkylation)[4]. To prevent this, you must switch to an alkaline bromination strategy. By generating sodium hypobromite ( NaBrO ) in situ via NaOH and Br2​ , the ether linkages remain completely stable[1][2].

Q2: We are detecting dibrominated byproducts in our HPLC analysis. How can we suppress over-bromination? A2: The ethoxy groups heavily activate the aromatic ring toward electrophilic aromatic substitution. Over-bromination is strictly a function of poor stoichiometric control or thermal spikes. Ensure that the bromine addition does not exceed 1.05 equivalents[1]. Furthermore, the reaction is exothermic; bromine must be added dropwise while maintaining the liquid temperature strictly between 0 °C and 5 °C.

Q3: Why is a sodium sulfite ( Na2​SO3​ ) quench and toluene wash required before the final acidification step? A3: This is a critical self-validating purification mechanism.

  • The Quench: Hypobromite ( BrO− ) is a strong oxidant. If not quenched with Na2​SO3​ , the subsequent addition of HCl will shift the equilibrium back to elemental bromine ( Br2​ ), which will aggressively oxidize or over-brominate the product[1].

  • The Wash: At this stage, your target molecule is a highly water-soluble sodium salt. Heating the mixture to 70 °C and washing with toluene allows for liquid-liquid extraction of non-polar organic impurities (such as unreacted neutral species or decarboxylated aromatics) into the organic phase. Discarding the toluene phase guarantees >99.9% purity before the product is even crystallized[1].

Q4: The isolated powder darkens during storage. What is the degradation mechanism? A4: While the carboxylic acid is relatively stable, the highly electron-rich brominated aromatic ring is sensitive to radical-mediated oxidation and trace debromination when exposed to light and heat over prolonged periods. The compound must be stored in airtight, light-resistant containers under refrigerated conditions (2–8 °C)[3].

Validated Standard Operating Procedure (SOP)

The following methodology details the optimized alkaline bromination workflow to achieve a >91% yield with >99.9% purity[1][5].

Phase 1: Dispersion and Alkalinization

  • Equip a 2,000 mL four-necked flask with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Charge 210.4 g (1.0 mol) of 3,4-diethoxybenzoic acid into the flask.

  • Add 800 g of deionized water and stir vigorously to disperse the solid.

  • Slowly add 273.3 g (2.05 mol) of a 30% aqueous sodium hydroxide ( NaOH ) solution. The mixture will form the water-soluble sodium 3,4-diethoxybenzoate.

  • Cool the liquid temperature to 0 °C using an ice-salt bath.

Phase 2: Regioselective Bromination 6. Begin the dropwise addition of 167.8 g (1.05 mol) of elemental bromine ( Br2​ ). 7. Critical Control Point: Adjust the addition rate to ensure the internal liquid temperature never exceeds 5 °C. 8. Once the addition is complete, maintain stirring for exactly 1 hour at 0 to 5 °C.

Phase 3: Quenching and Purification 9. Add 1.28 g (0.01 mol) of sodium sulfite ( Na2​SO3​ ) to the reactor to quench any residual hypobromite. 10. Add 100 g of toluene to the mixture and raise the internal temperature to 70 °C. 11. Stop stirring, allow the phases to separate, and perform a liquid-liquid separation. Discard the upper organic (toluene) phase containing non-polar impurities.

Phase 4: Acidification and Isolation 12. Return the purified aqueous phase to the reactor. 13. Slowly add 104.2 g (1.0 mol) of 35% hydrochloric acid ( HCl ) dropwise. The target compound will begin to precipitate as a white/off-white solid. 14. Stir the suspension for 1 hour to ensure complete crystallization. 15. Collect the precipitated crystals via vacuum filtration. 16. Dry the filter cake under reduced pressure to acquire approximately 239.1 g of 2-bromo-4,5-diethoxybenzoic acid (Expected Yield: ~91.5%).

References

  • US10364206B2 - Method for producing 2-halogenated benzoic acids. Google Patents.1

  • WO2016167225A1 - Method for producing 2-halogenated benzoic acids. Google Patents. 2

  • 2-Bromo-4,5-dimethoxybenzyl bromide (EVT-465201) | 53207-00-4. EvitaChem. 3

  • US5344968A - Method for producing o-alkoxybenzoic acid. Google Patents. 4

  • 2-Bromo-4,5-diethoxybenzoic acid | 708285-67-0. Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: 2-Bromo-4,5-diethoxybenzoic Acid Reaction Scale-Up

A Note from the Senior Application Scientist: This guide addresses common challenges encountered during the scale-up synthesis of 2-Bromo-4,5-diethoxybenzoic acid. While this specific compound has limited dedicated liter...

Author: BenchChem Technical Support Team. Date: March 2026

A Note from the Senior Application Scientist: This guide addresses common challenges encountered during the scale-up synthesis of 2-Bromo-4,5-diethoxybenzoic acid. While this specific compound has limited dedicated literature, its synthesis and potential issues are chemically analogous to its well-documented counterpart, 2-Bromo-4,5-dimethoxybenzoic acid.[1] The principles, troubleshooting steps, and reaction mechanisms discussed herein are directly applicable and based on established chemical knowledge of related structures.

Overview of Synthetic Pathways

The preparation of 2-Bromo-4,5-diethoxybenzoic acid typically proceeds via two primary routes. The choice of pathway often depends on the availability and cost of the starting materials.

  • Route A: Direct Bromination. This pathway involves the electrophilic aromatic substitution of 3,4-diethoxybenzoic acid. The electron-donating ethoxy groups activate the ring, directing the incoming electrophile (bromine).

  • Route B: Side-Chain Oxidation. This route begins with a toluene derivative, 2-bromo-4,5-diethoxytoluene, which is then oxidized to the corresponding benzoic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).[2]

Synthetic_Pathways cluster_A Route A: Direct Bromination cluster_B Route B: Side-Chain Oxidation startA 3,4-Diethoxybenzoic Acid prod 2-Bromo-4,5-diethoxybenzoic Acid startA->prod Br₂, Solvent (e.g., Acetic Acid) startB 2-Bromo-4,5-diethoxytoluene startB->prod KMnO₄, H₂O Phase Transfer Catalyst Regioselectivity Start 3,4-Diethoxybenzoic Acid + Br+ Desired 2-Bromo-4,5-diethoxybenzoic Acid (Kinetically/Sterically Favored) Start->Desired Correct Conditions Side_Product Isomeric Byproduct (e.g., 6-Bromo) Start->Side_Product Sub-optimal Conditions

Sources

Reference Data & Comparative Studies

Validation

Analytical Methods for Purity Determination of 2-Bromo-4,5-diethoxybenzoic Acid: A Comparative Guide

Introduction & Analytical Challenges 2-Bromo-4,5-diethoxybenzoic acid is a highly functionalized halogenated aromatic compound. It is frequently utilized as a critical intermediate in the synthesis of active pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

2-Bromo-4,5-diethoxybenzoic acid is a highly functionalized halogenated aromatic compound. It is frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), typically synthesized via the regioselective bromination of 3,4-diethoxybenzoic acid[1].

For drug development professionals, verifying the purity of this intermediate is paramount. Residual unreacted precursors (e.g., 3,4-diethoxybenzoic acid) or over-brominated side products can propagate through subsequent synthetic steps, drastically reducing final API yields and compromising safety. The primary analytical challenge lies in the molecule's polarity; the carboxylic acid moiety (pKa ~4.0) causes severe peak tailing in chromatography if not properly suppressed, and its high boiling point renders it non-volatile for direct gas chromatography.

This guide objectively compares the three primary analytical methodologies—HPLC-UV, GC-MS, and 1H-qNMR—detailing the causality behind method development and providing self-validating experimental protocols.

Comparative Analysis of Analytical Techniques

Selecting the correct analytical method depends on the specific objective: routine batch release, unknown impurity elucidation, or absolute reference standard certification.

Table 1: Methodological Comparison for Benzoic Acid Derivatives
Analytical TechniquePrinciple of Separation/DetectionKey AdvantageLimitationTypical Application
HPLC-UV (Reversed-Phase) Differential partitioning on a hydrophobic C18 stationary phase[2].High throughput; excellent sensitivity for trace aromatic impurities.Requires a reference standard for absolute quantification.Routine Quality Control (QC) and batch release.
1H-qNMR (Quantitative NMR) Direct integration of nuclear resonance signals against an internal standard[3].Provides SI-traceable absolute purity without needing an analyte reference standard.Lower sensitivity for trace impurities (<0.1%) compared to HPLC.Primary reference standard certification.
GC-MS (Post-Derivatization) Volatilization followed by mass-to-charge (m/z) fragmentation profiling.Unambiguous structural identification of unknown impurities.Requires chemical derivatization (e.g., silylation) due to carboxylic acid non-volatility.Impurity profiling and structural elucidation.

Experimental Protocols & Self-Validating Workflows

As a Senior Application Scientist, it is critical to recognize that an analytical protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , ensuring that any systemic error is caught before data is reported.

Protocol A: HPLC-UV Purity Assessment

The Causality of Method Design: 2-Bromo-4,5-diethoxybenzoic acid contains a polar carboxylic group. If analyzed in a neutral mobile phase, the molecule exists in a dynamic equilibrium between its ionized and unionized states, leading to split peaks and severe tailing. By acidifying the mobile phase to a pH of ~2.0 (well below its pKa), we fully protonate the acid, maximizing its hydrophobic interaction with the C18 column to yield sharp, symmetrical peaks[2].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Channel A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Channel B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Core-shell C18 (e.g., 2.6 µm, 100 x 4.6 mm) to handle aromatic retention efficiently[2].

    • Gradient: 20% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal wavelength for the conjugated aromatic ring).

  • The Self-Validation Step (System Suitability Test - SST):

    • Prepare a Resolution Solution containing the target analyte (2-Bromo-4,5-diethoxybenzoic acid) spiked with 1.0% of its synthetic precursor (3,4-diethoxybenzoic acid)[1].

    • Acceptance Criteria: The system is only validated for sample analysis if the critical pair resolution ( Rs​ ) is ≥2.0 and the tailing factor ( Tf​ ) is ≤1.5 . This guarantees the column's current theoretical plate count is sufficient to differentiate the API from unreacted intermediates.

Table 2: Typical HPLC Validation Metrics for Benzoic Acids

Note: Parameters are benchmarked against validated methods for structurally similar benzoic acid derivatives[4][5].

Validation ParameterAcceptance CriteriaExperimental Observation
Limit of Detection (LOD) Signal-to-Noise (S/N) 3~0.40 ppm[5]
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10~1.35 ppm[5]
Linearity ( R2 ) >0.999 over 3-250 ppm range 0.9994 [5]
Method Precision (RSD) ≤2.0% for 6 replicate injectionsCompliant
Protocol B: 1H-qNMR Absolute Purity Determination

The Causality of Method Design: While HPLC relies on relative peak area normalization (which falsely assumes all impurities share the same UV extinction coefficient), qNMR provides a direct mass-balance measurement. By comparing the integration of the analyte's unique protons against a certified reference material, we achieve SI-traceable absolute purity[3].

Step-by-Step Methodology:

  • Internal Standard Selection: Use NIST PS1 Benzoic Acid (SRM 350b traceable) as the primary calibrant. It provides metrological traceability to the International System of Units (SI)[3].

  • Sample Preparation: Accurately weigh ~20 mg of 2-Bromo-4,5-diethoxybenzoic acid and ~10 mg of NIST PS1 using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of anhydrous DMSO-d6.

  • The Self-Validation Step (T1 Relaxation Measurement):

    • Conduct an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the target protons (e.g., the isolated aromatic protons on the benzene ring).

    • Causality Rule: Set the inter-pulse delay ( D1​ ) to at least 5×T1​ (typically 30-60 seconds). This ensures >99.3% magnetization recovery between scans. Failing to validate the T1​ will result in integration bias, artificially skewing the calculated purity.

  • Acquisition: Acquire 64 scans with a 90° pulse angle. Process with zero-filling and precise baseline correction before calculating the mass ratio.

Analytical Decision Workflow

To assist in method selection, the following logic matrix dictates the analytical pathway based on the laboratory's immediate objective.

PurityWorkflow Sample 2-Bromo-4,5-diethoxybenzoic Acid Goal Analytical Goal? Sample->Goal Routine Routine QC & Trace Impurities Goal->Routine High Throughput Absolute Absolute Purity Certification Goal->Absolute Primary Calibration HPLC HPLC-UV (Acidic Mobile Phase) Routine->HPLC qNMR 1H-qNMR (NIST PS1 Internal Std) Absolute->qNMR Unknown Unknown Impurity? HPLC->Unknown GCMS Derivatization -> GC-MS Unknown->GCMS Yes (Mass ID)

Fig 1: Decision matrix for 2-Bromo-4,5-diethoxybenzoic acid analytical method selection.

Conclusion

For the purity assessment of 2-Bromo-4,5-diethoxybenzoic acid, relying on a single technique is insufficient for rigorous drug development standards. HPLC-UV remains the workhorse for trace impurity quantification, provided the mobile phase is strictly controlled to suppress carboxylic acid ionization. However, for the establishment of primary reference materials, 1H-qNMR using SI-traceable standards like NIST PS1 is mandatory to ensure absolute, bias-free mass balance.

References

  • [3] National Institute of Standards and Technology (NIST). NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). Source: nist.gov. URL:

  • [1] Google Patents. US10364206B2 - Method for producing 2-halogenated benzoic acids. Source: google.com. URL:

  • [4] Benchchem. A Comparative Guide to HPLC Method Validation for the Purity of p-[(1-Oxoallyl)amino]benzoic acid and Related Compounds. Source: benchchem.com. URL:

  • [2] Thermo Fisher Scientific. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Source: thermofisher.com. URL:

  • [5] UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food. Source: ust.edu. URL:

Sources

Comparative

A Comparative Guide to the HPLC Analysis of 2-Bromo-4,5-diethoxybenzoic Acid for Pharmaceutical Quality Control

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Bromo-4,5-diethoxybenzoic acid, a key intermediate in pharmaceutical synthesis. Designed for r...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Bromo-4,5-diethoxybenzoic acid, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind methodological choices, presents comparative data, and offers detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Analytical Imperative for 2-Bromo-4,5-diethoxybenzoic Acid

2-Bromo-4,5-diethoxybenzoic acid is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a robust and reliable analytical method is paramount for its characterization, including purity assessment and impurity profiling. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][2]

This guide will explore a primary reversed-phase HPLC (RP-HPLC) method and compare it with alternative approaches, providing the scientific reasoning behind each parameter selection. The objective is to equip the reader with the necessary knowledge to implement and adapt these methods for their specific laboratory context.

Foundational Knowledge: Physicochemical Properties and Chromatographic Behavior

While specific experimental data for 2-bromo-4,5-diethoxybenzoic acid is not extensively published, we can infer its properties from the closely related and well-documented analogue, 2-bromo-4,5-dimethoxybenzoic acid.

PropertyValue (for 2-Bromo-4,5-dimethoxybenzoic acid)Expected Influence on HPLC Analysis
Molecular Formula C9H9BrO4The presence of the carboxyl group and oxygen atoms provides polarity, while the benzene ring and bromo-substituent add hydrophobicity.
Molecular Weight 261.07 g/mol [3]Influences diffusion rates but is less critical for retention in RP-HPLC compared to polarity.
Melting Point 186-190 °C[3]Indicates a stable solid at room temperature.
Structure Aromatic Carboxylic AcidThe acidic nature of the carboxyl group (pKa estimated to be around 3-4) means its ionization state is pH-dependent. This is a critical parameter for controlling retention in RP-HPLC. The aromatic ring allows for strong UV absorbance.
Solubility Soluble in organic solvents, less so in water.[4]Dictates the choice of diluent for sample preparation to ensure compatibility with the mobile phase.

The key to a successful separation of this analyte lies in controlling its retention on a non-polar stationary phase and ensuring good peak shape. As an aromatic carboxylic acid, its retention in reversed-phase HPLC is influenced by the hydrophobicity of the molecule and the suppression of the carboxyl group's ionization.[5]

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

This method is designed to be robust, reliable, and suitable for routine quality control applications.

Rationale for Method Selection
  • Reversed-Phase (RP) Chromatography: This is the most common mode of HPLC and is well-suited for separating molecules with moderate to low polarity, such as aromatic compounds. A C18 stationary phase is chosen for its versatility and strong hydrophobic retention.

  • Acidified Mobile Phase: The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase is crucial. By lowering the pH well below the pKa of the carboxylic acid group, we ensure that the analyte is in its neutral, protonated form. This increases its hydrophobicity, leading to better retention on the C18 column and preventing peak tailing, a common issue with acidic compounds.[6][7]

  • UV Detection: The aromatic ring in the analyte's structure provides strong chromophores, making it readily detectable by UV spectroscopy. A wavelength around 254 nm is a good starting point for many aromatic compounds.

Detailed Experimental Protocol

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard dimension column that provides a good balance between resolution, analysis time, and backpressure.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifier to suppress ionization of the analyte.
Mobile Phase B AcetonitrileCommon organic modifier in RP-HPLC.
Gradient 70% A / 30% B to 30% A / 70% B over 15 minA gradient elution is chosen to ensure elution of the main analyte with a good peak shape and to elute any potential, more hydrophobic impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmProvides good sensitivity for the aromatic analyte.
Injection Volume 10 µLA standard injection volume.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures the sample is fully dissolved and compatible with the mobile phase.

Sample Preparation:

  • Accurately weigh approximately 10 mg of 2-Bromo-4,5-diethoxybenzoic acid and transfer to a 100 mL volumetric flask.

  • Add 50 mL of acetonitrile and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to volume with water and mix well.

  • Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Analyte dissolve Dissolve in Acetonitrile & Sonicate weigh->dissolve dilute Dilute with Water dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject Sample (10 µL) filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Purity/Impurity integrate->quantify

Caption: Workflow for HPLC analysis of 2-Bromo-4,5-diethoxybenzoic acid.

Comparative Analysis of Alternative HPLC Methods

To provide a comprehensive guide, it is essential to compare the primary method with viable alternatives. The choice of an alternative often depends on the specific analytical goal, such as improving resolution for a critical impurity pair or reducing analysis time.

Alternative 1: Isocratic Elution

For routine quality control where the impurity profile is well-understood and all components elute within a reasonable time, an isocratic method can be simpler and faster.

  • Advantages: Simpler method, no gradient re-equilibration time required, leading to higher throughput.

  • Disadvantages: May not be suitable for complex samples with impurities that have a wide range of polarities. Later-eluting peaks may be broader.

Comparative Conditions:

ParameterPrimary Method (Gradient)Alternative 1 (Isocratic)
Mobile Phase 70% A / 30% B to 30% A / 70% B over 15 min50% A / 50% B (fixed)
Run Time ~20 minutes (including re-equilibration)~10 minutes
Alternative 2: Mixed-Mode Chromatography

For aromatic acids that show poor retention even with an acidified mobile phase, a mixed-mode column can be beneficial.[6] These columns have both reversed-phase and ion-exchange functionalities.

  • Advantages: Can provide enhanced retention and alternative selectivity for acidic compounds.

  • Disadvantages: Method development can be more complex due to the dual retention mechanism.

Comparative Conditions:

ParameterPrimary Method (C18)Alternative 2 (Mixed-Mode)
Column C18, 4.6 x 150 mm, 5 µmMixed-Mode (e.g., RP/Anion-Exchange), 4.6 x 150 mm, 5 µm
Mobile Phase 0.1% Phosphoric Acid in Water / AcetonitrileMay require a buffered mobile phase (e.g., ammonium formate) to control the ion-exchange interactions.
Alternative 3: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC utilizes columns with smaller particle sizes (< 2 µm) and higher pressures to achieve faster separations and better resolution.[1]

  • Advantages: Significantly faster analysis times and improved peak efficiencies.

  • Disadvantages: Requires a dedicated UHPLC system capable of handling higher backpressures.

Comparative Conditions:

ParameterPrimary Method (HPLC)Alternative 3 (UHPLC)
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.8 µm
Flow Rate 1.0 mL/min0.4 mL/min
Run Time ~20 minutes~3-5 minutes
Summary of Method Comparison
MethodPrimary ApplicationKey AdvantageKey Disadvantage
Primary (RP-HPLC, Gradient) Purity and impurity profilingRobust and versatileLonger run time
Alternative 1 (Isocratic) Routine QC, known impuritiesFast and simpleLimited to simple samples
Alternative 2 (Mixed-Mode) Poorly retained analytesEnhanced retention & selectivityMore complex method development
Alternative 3 (UHPLC) High-throughput analysisVery fast, high resolutionRequires specialized equipment
Logical Framework for Method Selection

G start Analytical Goal? purity Purity & Impurity Profile? start->purity routine Routine QC? start->routine retention Poor Retention? start->retention throughput High Throughput? start->throughput method1 Primary Method: RP-HPLC Gradient purity->method1 Yes method2 Alternative 1: Isocratic RP-HPLC routine->method2 Yes method3 Alternative 2: Mixed-Mode retention->method3 Yes method4 Alternative 3: UHPLC throughput->method4 Yes

Caption: Decision tree for selecting an appropriate HPLC method.

Conclusion and Future Perspectives

The reversed-phase HPLC method detailed in this guide provides a robust and reliable starting point for the analysis of 2-Bromo-4,5-diethoxybenzoic acid. The choice between this primary method and the discussed alternatives will depend on the specific requirements of the analysis, such as the complexity of the sample matrix, the need for high throughput, or challenges with analyte retention.

For laboratories equipped with advanced instrumentation, transitioning to a UHPLC method is a logical next step to significantly improve efficiency. Furthermore, coupling the liquid chromatography system to a mass spectrometer (LC-MS) would provide invaluable data for impurity identification and structural elucidation, further strengthening the analytical characterization of this important pharmaceutical intermediate.

References

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • An Effective Approach to HPLC Method Development - Onyx Scientific.
  • An In-depth Technical Guide to the Properties of 2-Bromo-4,5-dimethoxybenzoic Acid - Benchchem.
  • Effective HPLC method development - SciSpace.
  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac.
  • HPLC Method Development and Valid
  • Relationship Between Chromatographic Properties of Aromatic Carboxylic Acids and Their Structure - PubMed.
  • 2-Bromo-4,5-dimethoxybenzoic acid 98 6286-46-0 - Sigma-Aldrich.
  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chrom
  • Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research.
  • Buy 2-Bromo-4,5-dimethoxybenzyl bromide (EVT-465201) | 53207-00-4 - EvitaChem.

Sources

Validation

A Comparative Guide to the Reactivity of 2-Bromo-4,5-diethoxybenzoic acid and 2-Bromo-4,5-dimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Reactivity Profiles Supported by Physicochemical Principles and Experimental Protocols. In the landscape of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Reactivity Profiles Supported by Physicochemical Principles and Experimental Protocols.

In the landscape of medicinal chemistry and organic synthesis, substituted benzoic acids serve as indispensable building blocks. Among these, 2-bromo-4,5-dialkoxybenzoic acids are particularly valuable due to their trifunctional nature, offering sites for cross-coupling, nucleophilic substitution, and amide bond formation. The choice between a 4,5-dimethoxy substitution pattern and a 4,5-diethoxy pattern can have subtle but significant consequences for a molecule's reactivity, solubility, and metabolic profile.

This guide provides an in-depth comparison of the reactivity of 2-Bromo-4,5-diethoxybenzoic acid and 2-Bromo-4,5-dimethoxybenzoic acid . We will dissect the nuanced interplay of steric and electronic effects imparted by the ethoxy versus methoxy groups and predict how these differences influence their behavior in common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.

Molecular Structure and Physicochemical Properties

The foundational difference between these two molecules lies in the alkyl portion of the alkoxy groups. This seemingly minor change—an additional methyl group on each ether—alters the molecular weight, steric profile, and lipophilicity.

structs cluster_dimethoxy 2-Bromo-4,5-dimethoxybenzoic acid cluster_diethoxy 2-Bromo-4,5-diethoxybenzoic acid dimethoxy diethoxy

Caption: Molecular structures of the two benzoic acid derivatives.

A side-by-side comparison of their key properties is summarized below.

Property2-Bromo-4,5-dimethoxybenzoic acid2-Bromo-4,5-diethoxybenzoic acidSource(s)
CAS Number 6286-46-020935-37-3[1][2]
Molecular Formula C₉H₉BrO₄C₁₁H₁₃BrO₄[2]
Molecular Weight 261.07 g/mol 289.12 g/mol [2]
Appearance Off-white crystalline solidSolid (Appearance not specified)[3]
Melting Point 188-190 °CData not readily available[1][2]
Predicted XLogP3 2.1~2.9 (Estimated)[3]
pKa Data not readily availableData not readily available

Note: Experimental data for the melting point and pKa of 2-Bromo-4,5-diethoxybenzoic acid are not widely published. The predicted XLogP3 for the diethoxy compound is an estimation based on the addition of two methylene groups.

The Decisive Factors: Steric vs. Electronic Effects

The reactivity of these molecules is governed by a delicate balance between the steric bulk and the electronic influence of the alkoxy substituents.

Electronic Effects

Both methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups exert a dual electronic influence on the aromatic ring:

  • Resonance Effect (+R): The lone pairs on the oxygen atom delocalize into the benzene ring, increasing electron density at the ortho and para positions. This is a strong, activating effect.

  • Inductive Effect (-I): Due to the high electronegativity of oxygen, both groups pull electron density away from the ring through the sigma bond. This is a weaker, deactivating effect.

In aromatic systems, the +R effect of alkoxy groups dominates, making them net electron-donating and activating the ring towards electrophilic substitution. The difference between methoxy and ethoxy in this regard is minimal, with methoxy sometimes considered slightly more electron-donating via resonance.

Steric Effects

This is the most significant point of differentiation. The ethoxy group is demonstrably bulkier than the methoxy group. This increased steric hindrance has two major consequences:

  • The Ortho Effect on Acidity: The presence of a bulky group at the ortho position (in this case, the bromine atom) forces the adjacent carboxylic acid group to twist out of the plane of the aromatic ring. This disruption of coplanarity reduces resonance stabilization of the carboxylate anion, thereby increasing the acidity of the benzoic acid. It is hypothesized that the larger steric footprint of the ethoxy groups in 2-bromo-4,5-diethoxybenzoic acid would cause a more pronounced twisting effect, making it a slightly stronger acid than its dimethoxy counterpart.

  • Hindrance at the Reaction Center: The primary site for cross-coupling reactions is the carbon-bromine bond. The flanking alkoxy group at the 5-position and, more importantly, the ortho-substituents (carboxyl and the other alkoxy group) create a sterically congested environment around this bond. The larger ethoxy groups will create a more crowded pocket, potentially impeding the approach of a bulky palladium catalyst.

effects cluster_methoxy 2-Bromo-4,5-dimethoxybenzoic acid cluster_ethoxy 2-Bromo-4,5-diethoxybenzoic acid M_Steric Moderate Steric Hindrance Reactivity Overall Reactivity in Cross-Coupling M_Steric->Reactivity Less Hindered (Favors Reaction) M_Electronic Strong +R Effect Moderate -I Effect M_Electronic->Reactivity E_Steric Significant Steric Hindrance E_Steric->Reactivity More Hindered (Disfavors Reaction) E_Electronic Strong +R Effect Slightly Weaker -I Effect E_Electronic->Reactivity ~ Similar Electronic Push

Caption: Dominant steric effects are expected to differentiate reactivity.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are the most common applications for these substrates. The reaction proceeds via a well-established catalytic cycle.

suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_complex R-Pd(II)-Br(L_n) pd0->pd2_complex Oxidative Addition (R-Br) transmetal_complex R-Pd(II)-R'(L_n) pd2_complex->transmetal_complex Transmetalation (R'-B(OR)₂ + Base) product R-R' transmetal_complex->product Reductive Elimination product->pd0 Catalyst Regeneration oa_note < Rate-Influencing Step Steric hindrance from alkoxy groups can slow this step down. More significant for -OEt vs -OMe.>

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the rate-influencing step.

Analysis of Reactivity Differences:
  • Oxidative Addition: This is often the rate-determining step. The Pd(0) catalyst must insert itself into the C-Br bond.

    • 2-Bromo-4,5-dimethoxybenzoic acid: The moderate steric bulk of the methoxy groups allows for relatively facile approach of the palladium catalyst.

    • 2-Bromo-4,5-diethoxybenzoic acid: The significantly greater steric hindrance from the bulkier ethoxy groups is expected to slow the rate of oxidative addition. This may necessitate more forcing reaction conditions—such as higher temperatures, longer reaction times, or the use of more active, sterically demanding phosphine ligands (e.g., Buchwald-type ligands)—to achieve comparable yields.

  • Reductive Elimination: This final step, which forms the product, can also be influenced by sterics. While less commonly rate-limiting, severe steric congestion on the palladium center can hinder this step. The diethoxy compound may experience a slightly slower rate of reductive elimination compared to the dimethoxy analog.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of either substrate. It is designed as a self-validating system where reaction progress can be easily monitored.

workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Execution cluster_workup 3. Workup & Purification setup Combine Aryl Bromide (1 eq), Boronic Acid (1.2 eq), Base (e.g., K₂CO₃, 2 eq), and Pd Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) in a flask. inert Seal, evacuate, and backfill with inert gas (N₂ or Ar) 3x. setup->inert solvent Add degassed solvents (e.g., Dioxane/H₂O 4:1). inert->solvent heat Heat to 90-100 °C with vigorous stirring. solvent->heat monitor Monitor by TLC/LC-MS (e.g., every 2 hours). heat->monitor cool Cool to room temperature, dilute with Ethyl Acetate. monitor->cool Upon Completion wash Wash with H₂O and Brine. cool->wash dry Dry organic layer (Na₂SO₄), filter, and concentrate. wash->dry purify Purify by column chromatography. dry->purify

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:
  • Reagent Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-4,5-dialkoxybenzoic acid (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Through the septum, add 8 mL of degassed 1,4-dioxane and 2 mL of degassed deionized water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 95 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample can be taken every 2-4 hours. The disappearance of the starting aryl bromide indicates reaction completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine) (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.

Senior Scientist's Note: When using 2-Bromo-4,5-diethoxybenzoic acid , be prepared for a potentially slower reaction. If after 12-16 hours the reaction has not reached completion, consider increasing the temperature to 105 °C or adding an additional 1-2 mol% of the palladium catalyst. The increased steric hindrance may require more energy or a higher catalyst turnover rate to achieve a satisfactory yield.

Conclusion

While structurally very similar, 2-Bromo-4,5-diethoxybenzoic acid and 2-Bromo-4,5-dimethoxybenzoic acid exhibit distinct reactivity profiles primarily driven by steric factors.

  • 2-Bromo-4,5-dimethoxybenzoic acid is the more reactive of the two in sterically sensitive reactions like palladium-catalyzed cross-coupling, owing to the smaller size of the methoxy groups. It should be the default choice for syntheses where reaction efficiency and milder conditions are paramount.

  • 2-Bromo-4,5-diethoxybenzoic acid , due to its greater steric bulk, is expected to react more slowly. Its use may require more rigorous optimization of reaction conditions. However, the diethoxy substitution may be strategically chosen in drug development to enhance lipophilicity (potentially improving cell membrane permeability) or to alter metabolic pathways, providing a valuable tool for fine-tuning the pharmacokinetic properties of a lead compound.

The choice between these two reagents should be a deliberate one, informed by the specific goals of the synthesis—be it maximizing reaction yield or modulating the biological properties of the final product.

References
  • PubChem. 2-bromo-4,5-dimethoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • designer-drug.com. Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. [Link]

  • Supporting Information. Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. [Link]

Sources

Comparative

Comparison of synthetic routes to 2-Bromo-4,5-diethoxybenzoic acid

An in-depth technical analysis and comparison guide for the synthesis of 2-Bromo-4,5-diethoxybenzoic acid , a critical intermediate in the development of active pharmaceutical ingredients (APIs) such as gastrointestinal...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for the synthesis of 2-Bromo-4,5-diethoxybenzoic acid , a critical intermediate in the development of active pharmaceutical ingredients (APIs) such as gastrointestinal antispasmodics.

Mechanistic Causality: The Regioselectivity Challenge

The synthesis of 2-bromo-4,5-diethoxybenzoic acid traditionally begins with 3,4-diethoxybenzoic acid . The core challenge in this transformation is achieving strict regiocontrol during electrophilic aromatic substitution (EAS).

In the starting material, the aromatic ring is activated by two strongly electron-donating ethoxy groups at the C3 and C4 positions, while the carboxyl group (-COOH) at C1 is deactivating and meta-directing.

  • The C3-ethoxy group directs electrophiles to the ortho (C2) and para (C6) positions.

  • The C4-ethoxy group directs to the ortho (C5) position.

Bromination at the C6 position yields 1-carboxy-3,4-diethoxy-6-bromobenzene. According to IUPAC nomenclature rules for minimizing locants, this structure is renumbered starting from the carboxyl group toward the bromine atom, correctly identifying the product as 2-bromo-4,5-diethoxybenzoic acid . The C6 position is highly favored over C2 due to significantly lower steric hindrance (C2 is flanked by both the bulky carboxyl and ethoxy groups). However, traditional synthetic routes often struggle to maintain this selectivity, leading to isomeric impurities and polybromination.

Comparative Evaluation of Synthetic Routes

To overcome the regioselectivity and yield limitations, three primary synthetic routes have been developed and utilized in pharmaceutical manufacturing.

Route A: Traditional Acidic Bromination

Historically, bromination was performed using elemental bromine (Br₂) in concentrated hydrochloric acid or acetic acid.

  • Causality & Limitations: 3,4-diethoxybenzoic acid has exceptionally poor solubility in acidic media, resulting in a heterogeneous suspension. This mass-transfer limitation requires long reaction times (>12 hours) and large solvent volumes (poor volumetric efficiency). Furthermore, the extended exposure to Br₂ in acidic conditions degrades regioselectivity, yielding a mixture of positional isomers that are notoriously difficult to separate via crystallization.

Route B: Alkaline Aqueous Bromination (The Optimized Standard)

Modern industrial protocols utilize an alkaline aqueous system, reacting the substrate with Br₂ in the presence of sodium hydroxide (NaOH) [1].

  • Causality & Advantages: The addition of NaOH converts the starting material into sodium 3,4-diethoxybenzoate, which is highly water-soluble. This creates a homogeneous reaction environment. When Br₂ is introduced at low temperatures (0–5 °C), it disproportionates into sodium hypobromite (NaOBr), a highly active and controllable electrophile. The synergistic directing effects of the substrate, combined with the homogeneous aqueous hydration sphere, exquisitely drive bromination to the C6 position, yielding >99.9% purity [2].

Route C: Mild Bromination via N-Bromosuccinimide (NBS)

For highly sensitive substrates, NBS in N,N-dimethylformamide (DMF) or aqueous base can be used as an alternative brominating agent [3].

  • Causality & Advantages: NBS provides a controlled, low steady-state concentration of electrophilic bromine, minimizing oxidative side reactions. While it offers good regioselectivity, the high cost of NBS and the generation of stoichiometric succinimide waste make it less ideal for large-scale API manufacturing compared to Route B.

Quantitative Performance Metrics

The following table summarizes the experimental data and performance metrics of the three synthetic routes, highlighting why the alkaline aqueous method is the preferred industrial standard.

Performance MetricRoute A (Acidic Br₂)Route B (Alkaline Br₂)Route C (NBS Mediated)
Reagents Br₂, conc. HClBr₂, aq. NaOHNBS, DMF or aq. Base
Reaction State Heterogeneous suspensionHomogeneous solutionHomogeneous solution
Regioselectivity Moderate (Isomeric impurities)Excellent (>99.9%) Good
Reaction Time 12 - 24 hours1 - 2 hours 4 - 8 hours
Isolated Yield ~70 - 80%> 91.5% ~80 - 85%
Volumetric Efficiency Poor (High solvent volume)High (Water as solvent) Moderate
Environmental Impact High (Acidic waste)Low (Aqueous, benign) Moderate (Succinimide waste)

Visualizing the Synthetic Pathways

Pathways cluster_A Route A: Acidic Media cluster_B Route B: Alkaline Media (Optimal) cluster_C Route C: Mild Reagents SM 3,4-Diethoxybenzoic Acid A_Cond Br2 in conc. HCl Heterogeneous SM->A_Cond B_Cond Br2 in aq. NaOH (0-5°C) Homogeneous NaOBr SM->B_Cond C_Cond NBS in DMF/Base Controlled Br+ Release SM->C_Cond A_Result Mixed Isomers + Low Volumetric Efficiency A_Cond->A_Result Prod 2-Bromo-4,5-diethoxybenzoic Acid A_Result->Prod Purification Required B_Result Exclusive C6-Bromination (Renumbered to C2) B_Cond->B_Result B_Result->Prod Direct Crystallization C_Result Good Yield, but High Reagent Cost C_Cond->C_Result C_Result->Prod Aqueous Workup

Comparative logic diagram of the three distinct synthetic routes to 2-bromo-4,5-diethoxybenzoic acid.

Validated Experimental Protocol: Alkaline Aqueous Bromination

This protocol represents a self-validating system designed for maximum yield and purity, leveraging the principles of Route B [1, 2].

Reagents Required:

  • 3,4-Diethoxybenzoic acid: 1.0 equivalent (e.g., 210.4 g, 1.0 mol)

  • 30% Aqueous NaOH: 2.05 equivalents (273.3 g)

  • Bromine (Br₂): 1.05 equivalents (167.8 g)

  • Sodium sulfite (Na₂SO₃): 0.01 equivalents (1.28 g)

  • 35% Hydrochloric acid (HCl): 1.0 equivalent (104.2 g)

Step-by-Step Methodology:

  • Alkaline Dissolution: Charge a reactor with 3,4-diethoxybenzoic acid and disperse it in water (approx. 800 g). Add the 30% NaOH solution under continuous stirring.

    • Causality: Deprotonation forms sodium 3,4-diethoxybenzoate, transitioning the mixture from a heterogeneous suspension to a homogeneous aqueous solution, eliminating mass-transfer barriers.

  • Temperature-Controlled Bromination: Cool the reactor liquid to 0–5 °C. Add the liquid bromine dropwise while maintaining the temperature strictly below 5 °C.

    • Causality: In the alkaline environment, Br₂ forms NaOBr in situ. The low temperature is critical to suppress oxidative cleavage of the ethoxy groups and ensure that electrophilic attack occurs exclusively at the para-position relative to the C3-ethoxy group.

  • Reductive Quenching (Self-Validation): After stirring for 1 hour at 0–5 °C, add sodium sulfite.

    • Causality: Na₂SO₃ acts as a targeted reducing agent to quench any residual NaOBr or unreacted Br₂ into inert bromide ions. This prevents unwanted oxidative degradation during the subsequent phase separation and workup.

  • Organic Wash (Optional): Add toluene (100 g), heat the mixture to 70 °C, and separate the organic phase.

    • Causality: Toluene extracts any trace neutral organic impurities or non-acidic byproducts, leaving the highly polar product salt isolated in the aqueous phase.

  • Acidification and Isolation: Add the 35% HCl dropwise to the retained aqueous phase and stir for one hour. Collect the precipitated crystals by filtration and dry under reduced pressure.

    • Causality: The strong acid reprotonates the carboxylate. Because the neutral 2-bromo-4,5-diethoxybenzoic acid is highly insoluble in water, it crashes out of solution. This direct crystallization yields the product at >99.9% purity and >91.5% yield.

Workflow Step1 1. Dissolution 3,4-Diethoxybenzoic Acid + aq. NaOH Step2 2. Bromination Dropwise Br2 at 0-5°C (Forms NaOBr in situ) Step1->Step2 Step3 3. Quenching Add Na2SO3 (Reduces excess Br2) Step2->Step3 Step4 4. Acidification Add 35% HCl (Precipitates Product) Step3->Step4 Product 2-Bromo-4,5-diethoxybenzoic Acid >91% Yield, >99.9% Purity Step4->Product

Step-by-step workflow of the alkaline aqueous bromination protocol.

References

  • Title: US10364206B2 - Method for producing 2-halogenated benzoic acids Source: Google Patents URL
  • Title: EP 3284734 B1 - METHOD FOR PRODUCING 2-HALOGENATED BENZOIC ACIDS Source: European Patent Office (EPO) URL: [Link]

  • Title: WO2016167225A1 - Method for producing 2-halogenated benzoic acids Source: Google Patents URL
Validation

A Spectroscopic Journey: Unraveling the Synthesis of 2-Bromo-4,5-diethoxybenzoic Acid

A Comprehensive Guide to the Spectroscopic Signatures of a Key Synthetic Intermediate and Its Precursors In the landscape of pharmaceutical and materials science research, the precise synthesis and characterization of mo...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Spectroscopic Signatures of a Key Synthetic Intermediate and Its Precursors

In the landscape of pharmaceutical and materials science research, the precise synthesis and characterization of molecular building blocks are paramount. 2-Bromo-4,5-diethoxybenzoic acid stands as a valuable intermediate, its utility defined by the strategic placement of its functional groups. This guide, intended for researchers and drug development professionals, provides an in-depth spectroscopic comparison of 2-Bromo-4,5-diethoxybenzoic acid with its synthetic precursors. By examining the evolution of the molecule's spectral properties through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, we gain a deeper understanding of the chemical transformations and confirm the structural integrity at each synthetic stage.

The Synthetic Pathway: From Catechol to Brominated Benzene

The journey to 2-Bromo-4,5-diethoxybenzoic acid logically commences with a readily available starting material, 3,4-dihydroxybenzoic acid. This precursor undergoes a two-step transformation: a Williamson ether synthesis to introduce the two ethoxy groups, followed by an electrophilic aromatic substitution to install the bromine atom at the C2 position.

Synthetic_Pathway A 3,4-Dihydroxybenzoic Acid B 4,5-Diethoxybenzoic Acid A->B  Ethyl Iodide, K₂CO₃, DMF   C 2-Bromo-4,5-diethoxybenzoic Acid B->C  Br₂, Acetic Acid   Ethylation Start 3,4-Dihydroxybenzoic Acid Reagents Ethyl Iodide, K₂CO₃, DMF Start->Reagents Reaction Heat (e.g., 80°C) Workup Aqueous Workup & Recrystallization Reaction->Workup Product 4,5-Diethoxybenzoic Acid Workup->Product

Figure 2: Workflow for the ethylation of 3,4-dihydroxybenzoic acid.

Procedure:

  • To a solution of 3,4-dihydroxybenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF), add an excess of a weak base, typically potassium carbonate (K₂CO₃).

  • Add an excess of an ethylating agent, such as ethyl iodide or diethyl sulfate, dropwise to the stirred suspension.

  • Heat the reaction mixture to a moderate temperature (e.g., 80°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Acidify the aqueous solution to precipitate the product.

  • Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of 2-Bromo-4,5-diethoxybenzoic Acid

Bromination Start 4,5-Diethoxybenzoic Acid Reagents Bromine, Acetic Acid Start->Reagents Reaction Stir at Room Temperature Workup Quenching, Precipitation & Recrystallization Reaction->Workup Product 2-Bromo-4,5-diethoxybenzoic Acid Workup->Product

Figure 3: Workflow for the bromination of 4,5-diethoxybenzoic acid.

Procedure:

  • Dissolve 4,5-diethoxybenzoic acid in a suitable solvent, such as glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid dropwise to the stirred solution at room temperature. The amount of bromine should be slightly more than one molar equivalent.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a solution of sodium bisulfite to quench the excess bromine.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization.

Conclusion

The spectroscopic comparison of 2-Bromo-4,5-diethoxybenzoic acid with its precursors provides a clear and logical narrative of its synthesis. Each spectroscopic technique offers a unique window into the molecular transformations, from the introduction of the ethoxy groups to the regioselective installation of the bromine atom. By understanding these spectral changes, researchers can confidently verify the identity and purity of their synthetic intermediates and final product, ensuring the reliability of their downstream applications. This guide serves as a foundational reference for anyone working with this important class of compounds.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • Biological Magnetic Resonance Bank. bmse000328: 3,4-Dihydroxybenzoic Acid.[Link]

  • NIST Chemistry WebBook. 3,4-Dihydroxybenzoic acid.[Link]

  • PubChem. 4,5-Diethoxybenzoic acid.[Link]

  • Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • PubChem. 2-Bromo-4,5-diethoxybenzoic acid.[Link]

  • SpectraBase. 3,4-Dihydroxy-benzoic acid.[Link]

Comparative

A Comparative Guide to 2-Bromo-dialkoxybenzoic Acid Isomers in Advanced Organic Synthesis

Executive Summary & Strategic Importance In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, 2-bromo-dialkoxybenzoic acids serve as indispensable halogenated building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, 2-bromo-dialkoxybenzoic acids serve as indispensable halogenated building blocks. While isomers such as 2-bromo-4,5-dimethoxybenzoic acid and 2-bromo-3,4-dimethoxybenzoic acid share identical molecular weights and core functional groups, the regiochemistry of their methoxy substituents drastically alters their reactivity[1].

Selecting the correct isomer is not merely a matter of structural preference; it dictates the steric environment during palladium-catalyzed oxidative addition and influences the electronic activation of the aromatic ring[2]. This guide objectively compares these two critical isomers, detailing their physicochemical properties, divergent synthetic pathways, and field-proven experimental protocols.

Structural and Physicochemical Comparison

The positioning of the methoxy groups relative to the bulky bromine atom creates distinct steric and electronic profiles. The 4,5-dimethoxy architecture provides symmetrical electron donation, whereas the 3,4-dimethoxy configuration introduces significant steric hindrance adjacent to the C2 bromine.

Table 1: Physicochemical and Structural Comparison

Property2-Bromo-4,5-dimethoxybenzoic acid2-Bromo-3,4-dimethoxybenzoic acid
CAS Number 6286-46-071568-87-1
Molecular Weight 261.07 g/mol [1]261.07 g/mol
Melting Point 188–190 °C185–187 °C[3]
Substitution Pattern Bromine at C2, Methoxy at C4, C5Bromine at C2, Methoxy at C3, C4
Electronic Profile Symmetrical electron donation to C1/C2Asymmetrical steric hindrance at C3
Primary Applications Norathyriol, urolithins, flavonesJAK inhibitors, mangiferin aglycones[4],[2]

Divergent Synthetic Applications

The downstream utility of these isomers diverges based on their regiochemistry. The 4,5-isomer is a preferred precursor for synthesizing urolithins and norathyriol. Conversely, the 3,4-isomer is heavily utilized in the total synthesis of mangiferin aglycones via Ullmann coupling[4], the generation of protoberberine alkaloids[5], and the discovery of Janus Kinase (JAK) inhibitors via sequential palladium catalysis[2].

G Start Dialkoxybenzoic Acid Derivatives Iso1 2-Bromo-4,5-dimethoxy benzoic acid Start->Iso1 Iso2 2-Bromo-3,4-dimethoxy benzoic acid Start->Iso2 Rxn1 Ullmann Coupling (CuI, Resorcinol) Iso1->Rxn1 Intermediate Iso2->Rxn1 Intermediate Rxn2 Pd-Catalyzed Amidation/Arylation Iso2->Rxn2 Buchwald/Arylation Target3 Protoberberine Alkaloids Iso2->Target3 Bischler-Napieralski Target1 Mangiferin Aglycones & Norathyriol Rxn1->Target1 Target2 Janus Kinase (JAK) Inhibitors Rxn2->Target2

Figure 1: Divergent synthetic applications of 2-bromo-dimethoxybenzoic acid isomers.

Self-Validating Experimental Protocols

The synthesis of these isomers requires distinct methodologies due to the directing effects of their methoxy groups. Below are field-validated protocols detailing the causality behind each chemical intervention.

Protocol A: Two-Step Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid

Causality & Mechanism: Direct bromination of 3,4-dimethoxybenzoic acid predominantly yields the 3,4-isomer due to the strong ortho-directing effects of the existing methoxy groups. To isolate the 4,5-dimethoxy architecture, synthesis must begin with 3,4-dimethoxytoluene. The methyl group provides a steric environment that favors bromination at the 6-position, which is subsequently oxidized to the carboxylic acid[6].

G Step1 3,4-Dimethoxytoluene + H2SO4 + H2O2 + MBr Step2 Directed Bromination (30-60 °C, 2-4 h) Step1->Step2 Step3 2-Bromo-4,5-dimethoxytoluene (Intermediate) Step2->Step3 >95% Purity Step4 Oxidation (KMnO4, TBAB) (50-90 °C, 5-6 h) Step3->Step4 Phase Transfer Step5 Acidification (HCl, pH 4) & Precipitation Step4->Step5 Hot Filtration Step6 2-Bromo-4,5-dimethoxy benzoic acid Step5->Step6 ~90% Yield

Figure 2: Self-validating workflow for the synthesis of 2-bromo-4,5-dimethoxybenzoic acid.

Step-by-Step Methodology:

  • Directed Bromination: React 3,4-dimethoxytoluene with sulfuric acid, hydrogen peroxide, and a metal bromide at 30–60 °C for 2–4 hours[6].

  • Intermediate Validation: Quench with 0.5 M sodium bisulfite to neutralize excess peroxide. Extract with ethyl acetate. The intermediate (2-bromo-4,5-dimethoxytoluene) isolates as a light yellow oil (Yield: ~97%, Purity: >95%)[6].

  • Phase-Transfer Oxidation: Suspend the intermediate in an aqueous solution of potassium permanganate (KMnO₄) and tetrabutylammonium bromide (TBAB). Heat to 50–90 °C for 5–6 hours[6].

    • Expert Insight: TBAB acts as a critical phase-transfer catalyst, shuttling the water-soluble permanganate anion into the organic layer. This enables the oxidation of the lipophilic toluene derivative at moderate temperatures, preventing the thermal cleavage of the sensitive methoxy ethers[6].

  • Product Isolation: Filter the hot reaction mixture to remove manganese dioxide (MnO₂). Adjust the filtrate to pH 4 using hydrochloric acid.

  • Validation: The target 2-bromo-4,5-dimethoxybenzoic acid will precipitate as an off-white crystalline solid. Allow to stand for 5 hours before final filtration (Overall Yield: ~90%)[6].

Protocol B: Direct Bromination for 2-Bromo-3,4-dimethoxybenzoic Acid

Causality & Mechanism: Unlike the 4,5-isomer, the 3,4-dimethoxy isomer benefits from the natural directing effects of its unbrominated precursor. When 3,4-dimethoxybenzoic acid is subjected to electrophilic aromatic substitution, the C2 position is highly activated by the adjacent methoxy group at C3 and the para-methoxy group at C4, allowing for direct, regioselective halogenation[3],[4].

Step-by-Step Methodology:

  • Reaction Setup: Suspend 3,4-dimethoxybenzoic acid (e.g., 68.8 g) and anhydrous sodium acetate (60 g) in 1000 mL of anhydrous glacial acetic acid. Add a catalytic amount of iodine (800 mg) and heat to 50 °C[4].

    • Expert Insight: Glacial acetic acid serves as a polar protic solvent that stabilizes the bromonium intermediate. Sodium acetate is strictly required to buffer the highly acidic hydrobromic acid (HBr) generated during the reaction, which would otherwise risk demethylating the ether groups[4].

  • Halogenation: Slowly add a solution of bromine in glacial acetic acid dropwise over 8 hours to prevent thermal runaway and over-bromination[4].

  • Validation & Quenching: Monitor via TLC. Once the starting material is consumed (approx. 74 hours of insulation reaction), cool to room temperature and quench with 600 mL of 10% sodium thiosulfate solution to neutralize residual bromine[4].

  • Purification: Extract with ethyl acetate, wash with distilled water, and dry over anhydrous Na₂SO₄. Purify via silica gel column chromatography (Petroleum ether : Ethyl acetate : Formic acid = 4:1:0.001) to yield the product as a white solid[4].

Advanced Coupling Applications

The true comparative value of these isomers is realized during cross-coupling reactions.

In the development of Janus Kinase (JAK) Inhibitors , the 3,4-isomer is uniquely suited for sequential palladium catalysis. Researchers utilize the 2-bromo-3,4-dimethoxybenzoic acid to form an acid chloride, which is then reacted with an amine. The resulting amide undergoes a highly efficient tandem Pd-catalyzed reaction (combining Buchwald amidation and direct intramolecular arylation). This single-step cascade forms complex C–N and C–C bonds simultaneously, a feat heavily dependent on the specific steric profile of the 3,4-isomer[2].

Conversely, the 4,5-isomer is frequently deployed in Ullmann-type couplings (using CuI and resorcinol) where the symmetrical electron density of the 4,5-dimethoxy groups facilitates the stabilization of the copper-aryl intermediate, leading to high-yield syntheses of complex scaffolds like norathyriol.

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-4,5-diethoxybenzoic acid proper disposal procedures

Operational Guide: Proper Handling and Disposal of 2-Bromo-4,5-diethoxybenzoic Acid As a Senior Application Scientist, I frequently observe that the mishandling of halogenated organic acids is a leading cause of regulato...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal of 2-Bromo-4,5-diethoxybenzoic Acid

As a Senior Application Scientist, I frequently observe that the mishandling of halogenated organic acids is a leading cause of regulatory citations and laboratory safety incidents. 2-Bromo-4,5-diethoxybenzoic acid (CAS: 708285-67-0)[1] is a highly specialized brominated building block utilized in synthetic chemistry and drug development. Because it contains a covalently bound halogen (bromine), its lifecycle management cannot be treated like standard organic waste.

This guide provides a self-validating, step-by-step operational framework for the safe disposal of 2-Bromo-4,5-diethoxybenzoic acid, grounded in the causality of chemical interactions and regulatory requirements.

The Causality of Halogenated Waste Segregation

Why must 2-Bromo-4,5-diethoxybenzoic acid be strictly segregated from non-halogenated waste streams? The reasoning is rooted in combustion chemistry and environmental protection:

  • Prevention of Dioxin/Furan Synthesis: When halogenated compounds are incinerated at standard temperatures, they undergo incomplete combustion, leading to the de novo synthesis of highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs). Segregating this waste ensures it is routed to specialized high-temperature incinerators (>1100°C) equipped with rapid-quench systems that prevent these toxins from forming.

  • Mitigation of Corrosive Off-Gassing: Combusting brominated organics releases hydrobromic acid (HBr) gas. Specialized halogenated waste incinerators utilize alkaline scrubbers to neutralize HBr. Routing this chemical into standard facility waste streams will cause severe corrosion to standard incinerator infrastructure.

  • Regulatory Compliance: Under EPA guidelines (e.g., 40 CFR Part 268, Appendix III), halogenated organic compounds (HOCs) are strictly regulated to prevent land disposal without appropriate prior treatment[2].

Physicochemical & Regulatory Profile

Understanding the quantitative and regulatory thresholds of 2-Bromo-4,5-diethoxybenzoic acid is the first step in self-validating your disposal plan.

ParameterSpecificationOperational Implication
Chemical Name 2-Bromo-4,5-diethoxybenzoic acidMust be explicitly tracked in the laboratory chemical inventory and waste manifests.
CAS Number 708285-67-0[1]Use for accurate Safety Data Sheet (SDS) retrieval and regulatory reporting.
Molecular Weight 289.12 g/mol Relevant for calculating molar equivalents when neutralizing or scaling up reactions.
Halogen Content Bromine (Br)Mandates strict segregation into designated "Halogenated Organic Waste" streams[3].
Incompatibilities Strong oxidizing agents, alkalisDo not mix with nitric acid, peroxides, or alkali metal waste streams to prevent exothermic reactions[3].
EPA Classification Halogenated Organic CompoundSubject to strict land disposal restrictions and requires high-temperature incineration[2].

Step-by-Step Disposal Methodologies

To ensure trustworthiness and safety, every protocol below is designed as a self-validating system —meaning each step includes a built-in verification check to prevent downstream failures.

Protocol A: Routine Laboratory Disposal (Solid and Liquid)

Context: This workflow applies to the routine disposal of pure compound, contaminated labware, and solvent mixtures containing 2-Bromo-4,5-diethoxybenzoic acid.

  • Waste Characterization & Segregation:

    • Action: Determine the physical state of the waste. Pure powder, contaminated filter paper, and used PPE are classified as Solid Halogenated Waste. Solutions (e.g., dissolved in dichloromethane or methanol) are Liquid Halogenated Waste[3].

    • Causality: Solid and liquid halogenated wastes require different incineration feed mechanisms at the disposal facility. Mixing them complicates processing and increases disposal costs.

  • Container Selection:

    • Action: Select a chemically resistant, high-density polyethylene (HDPE) or glass container.

    • Causality: HDPE prevents the leaching and structural degradation that frequently occurs when standard plastics are exposed to residual halogenated organic solvents.

  • Pre-Labeling (Self-Validation Step):

    • Action: Affix a standard hazardous waste label before adding the first drop or gram of waste. The label must explicitly state "Halogenated Organic Waste" and list "2-Bromo-4,5-diethoxybenzoic acid".

    • Verification: Cross-reference the label with the chemical bottle in hand. If they do not match, halt the process.

  • Transfer & Headspace Management (For Liquids):

    • Action: Transfer liquid waste using a dedicated funnel. Critical: Leave at least 10% to 20% headspace in the container[4].

    • Causality: Halogenated solvents possess high coefficients of thermal expansion. Leaving headspace prevents hydrostatic rupture of the container during temperature fluctuations in the lab.

  • Secondary Containment Storage:

    • Action: Place the sealed container in a secondary containment tray within a ventilated Satellite Accumulation Area (SAA)[4].

Protocol B: Solid Spill Containment and Decontamination

Context: 2-Bromo-4,5-diethoxybenzoic acid is a solid powder. Airborne dust presents a severe inhalation hazard and can easily cross-contaminate laboratory surfaces.

  • Immediate Isolation & PPE:

    • Action: Isolate the spill area. Don chemical-resistant nitrile gloves, a lab coat, and safety goggles. If the spill is aerosolized outside a fume hood, an N95 or P100 particulate respirator is required[3].

  • Dust Suppression (Do Not Dry Sweep):

    • Action: Gently cover the spilled powder with slightly dampened absorbent pads (using a compatible solvent like water or a mild alcohol, depending on the surface).

    • Causality: Dry sweeping mechanically aerosolizes the brominated powder, converting a localized spill into an inhalation hazard. Dampening the powder suppresses aerosolization.

  • Collection & Transfer:

    • Action: Use a non-sparking scoop to collect the dampened powder and the absorbent pads. Transfer them directly into the "Halogenated Solid Waste" container.

  • Surface Decontamination (Self-Validation Step):

    • Action: Wipe the area with a solvent known to dissolve the compound, followed by a standard soap and water wash. Dispose of all wiping materials in the halogenated solid waste container.

    • Verification: Visually inspect the surface under bright light to ensure no crystalline residue remains before removing PPE.

Waste Segregation Workflow

The following diagram maps the logical decision tree for managing 2-Bromo-4,5-diethoxybenzoic acid waste, ensuring compliance from generation to final EHS pickup.

WasteWorkflow Start Waste Generation: 2-Bromo-4,5-diethoxybenzoic acid Decision Physical State? Start->Decision Solid Solid Waste (Powder, PPE, Labware) Decision->Solid Solid Liquid Liquid Waste (Solvent Mixtures) Decision->Liquid Liquid SolidCont Halogenated Solid Waste Container Solid->SolidCont LiquidCont Halogenated Liquid Waste Container Liquid->LiquidCont SAA Satellite Accumulation Area (SAA) Secondary Containment SolidCont->SAA LiquidCont->SAA Disposal Licensed High-Temp Incineration (EPA Compliant) SAA->Disposal EHS Pickup

Workflow for the proper segregation and disposal of 2-Bromo-4,5-diethoxybenzoic acid waste.

References[2] Title: eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32

Sources

Handling

Personal protective equipment for handling 2-Bromo-4,5-diethoxybenzoic acid

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not as a rigid compliance checklist, but as a dynamic, self-validating system. When handling 2-Bromo-4,5-diethoxybenzoic acid (CAS: 7...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not as a rigid compliance checklist, but as a dynamic, self-validating system. When handling 2-Bromo-4,5-diethoxybenzoic acid (CAS: 708285-67-0), a critical intermediate in proteomics research and drug development, understanding the mechanistic causality behind its physical properties is paramount.

The presence of the bromine atom on the aromatic ring significantly alters the molecule's lipophilicity, reactivity, and toxicological profile. This necessitates specialized Personal Protective Equipment (PPE) and strict disposal logistics to ensure both operator safety and environmental compliance.

Here is your comprehensive, mechanistic guide to the safe handling, operational workflow, and disposal of 2-Bromo-4,5-diethoxybenzoic acid.

Mechanistic Risk Assessment & Hazard Profile

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 2-Bromo-4,5-diethoxybenzoic acid is a solid powder. The electrophilic nature of the halogenated aromatic ring allows it to interact readily with nucleophilic biological tissues, primarily causing localized mucosal irritation.

According to safety data for analogous halogenated benzoic acids (such as 2-Bromo-4,5-dimethoxybenzoic acid), this class of compounds exhibits specific target organ toxicity (STOT SE 3) affecting the respiratory system, alongside pronounced skin and eye irritation (H315, H319).

Table 1: Hazard Profile and Mechanistic Rationale

Property / HazardValue / ClassificationMechanistic Rationale
Molecular Formula C11H13BrO4Bromine substitution increases lipophilicity, enhancing the potential for dermal penetration if dissolved in organic solvents.
Molecular Weight 289.12 g/mol Forms a heavy powder; however, physical agitation during weighing generates fine, inhalable micro-particulates.
Hazard Codes H315, H319, H335Electrophilic halogenated ring interacts with biological nucleophiles, causing acute tissue irritation.
Target Organs Respiratory SystemInhalation of airborne particulates leads to localized mucosal inflammation in the respiratory tract.
Storage Class 11 (Combustible Solids)The organic backbone poses a low-level combustion risk; requires strict separation from strong oxidizing agents.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is an exercise in barrier engineering. Because the primary vectors of exposure are inhalation of dust and dermal contact with solvated material, standard laboratory attire is insufficient.

Table 2: Engineered PPE Requirements

Equipment TypeSpecificationOperational Justification
Respiratory N95 (US) or FFP3 (EU) Dust MaskEssential for mitigating STOT SE 3 respiratory hazards from airborne powder generated during weighing and transfer.
Hand Protection Nitrile (≥0.11 mm) or Neoprene GlovesPrevents dermal absorption. Halogenated aromatics can degrade lighter latex materials, compromising the barrier.
Eye Protection ANSI Z87.1 Safety GogglesProtects against micro-particulate corneal abrasion and chemical burns (H319). Safety glasses with side shields are insufficient for fine powders.
Body Protection Flame-retardant Lab CoatProvides a physical barrier against combustible solid dust accumulation on personal clothing.

Standard Operating Procedure (SOP): Handling & Experimental Workflow

During synthesis and scaling, reactions involving 2-halogenated benzoic acids often utilize aqueous or mixed organic-aqueous solvents (e.g., toluene/water) and require strict temperature controls (0–5°C during addition, up to 70°C during phase separation)[1]. The following self-validating protocol ensures containment from the moment the reagent bottle is opened to the initiation of the reaction.

Step-by-Step Handling Methodology
  • Environmental Preparation: Activate the chemical fume hood and verify the face velocity is between 80–100 fpm using the onboard monitor. Clear the workspace of incompatible materials, specifically strong oxidizers.

  • PPE Donning & Grounding: Equip the respirator, safety goggles, lab coat, and double-layered nitrile gloves. Ground your primary spatula against a metal surface to discharge static electricity.

  • Weighing: Use an anti-static weighing boat. Because 2-Bromo-4,5-diethoxybenzoic acid is a dry powder, static charge can cause particles to aerosolize and adhere to the draft shield.

  • Transfer and Solvation: Transfer the powder into the reaction vessel using a wide-bore powder funnel. Immediately cap the vessel or introduce the primary solvent (e.g., water or toluene) to suppress dust generation.

  • Decontamination: Wipe down the balance, spatulas, and fume hood surface with a solvent-dampened cloth (e.g., isopropanol) to capture residual micro-particulates.

HandlingWorkflow Start Pre-Operation: PPE Verification Weighing Weighing in Fume Hood (Anti-Static Boat) Start->Weighing Transfer Transfer to Reaction Vessel (Sealed System) Weighing->Transfer Solvent Solvent Addition (Dust Suppression) Transfer->Solvent Reaction Reaction Execution (Temp: 0-5°C to 70°C) Solvent->Reaction Clean Decontamination of Spatulas & Surfaces Reaction->Clean

Caption: Operational workflow for the safe handling and solvation of 2-Bromo-4,5-diethoxybenzoic acid.

Waste Management & Disposal Logistics

Standard disposal for halogenated benzoic acid derivatives mandates collection in dedicated halogenated waste streams[2]. Mixing brominated waste with general non-halogenated organic waste can lead to the formation of highly toxic dioxins and furans during standard incineration.

Step-by-Step Disposal Methodology
  • Segregation: Never mix brominated organic waste with general organic waste (e.g., acetone, ethanol).

  • Liquid Containment: Collect all liquid reaction waste (e.g., toluene/water mixtures post-phase separation) in a clearly labeled, chemically compatible high-density polyethylene (HDPE) container.

  • Solid Waste Handling: Place contaminated consumables (weighing boats, gloves, decontamination wipes) into a dedicated solid halogenated waste bin lined with a heavy-duty poly bag.

  • Labeling and Storage: Affix a hazardous waste label detailing the exact contents (e.g., "Contains: 2-Bromo-4,5-diethoxybenzoic acid, Toluene, Water"). Store in a secondary containment tray in a ventilated waste accumulation area until pickup for EPA-compliant high-temperature incineration.

DisposalLogic Waste Collect Reaction Waste Check Contains Halogens (e.g., Bromine)? Waste->Check Halogenated Halogenated Organic Waste Stream Check->Halogenated Yes NonHalogenated Non-Halogenated Waste Stream Check->NonHalogenated No Incineration High-Temp Incineration (Dioxin Prevention) Halogenated->Incineration

Caption: Decision logic for the segregation and disposal of halogenated organic waste.

References

  • Sigma-Aldrich - 2-Bromo-4,5-diethoxybenzoic acid | 708285-67-0 Product Data 3[3]

  • European Patent Office (EPO) - EP 3284734 B1: Method for Producing 2-Halogenated Benzoic Acids 1[1]

  • Sigma-Aldrich - Safety Data Sheet: 2-Bromo-4,5-dimethoxybenzoic acid (Analogous Compound)

  • ChemicalBull - Material Safety Data Sheet: Halogenated Benzoic Acid Derivatives 2[2]

Sources

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